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  • Product: N-(2-Bromo-3-methylbenzyl)-N-methylamine
  • CAS: 1355334-67-6

Core Science & Biosynthesis

Foundational

N-(2-Bromo-3-methylbenzyl)-N-methylamine chemical structure and properties

An In-Depth Technical Guide to N-(2-Bromo-3-methylbenzyl)-N-methylamine: Structural Profiling, Synthesis, and Applications in Advanced Scaffold Design Executive Summary & Pharmacophore Rationale In the landscape of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(2-Bromo-3-methylbenzyl)-N-methylamine: Structural Profiling, Synthesis, and Applications in Advanced Scaffold Design

Executive Summary & Pharmacophore Rationale

In the landscape of modern drug discovery, halogenated benzylamines serve as highly versatile bifunctional building blocks. N-(2-Bromo-3-methylbenzyl)-N-methylamine (IUPAC: 1-(2-Bromo-3-methylphenyl)-N-methylmethanamine) is a prime example of a structurally pre-organized pharmacophore. The secondary amine provides a reactive nucleophilic handle for targeted alkylation or acylation, while the ortho-bromine atom serves as an essential electrophilic site for transition-metal-catalyzed cross-coupling reactions.

The strategic placement of the meta-methyl group adjacent to the bromine atom induces a profound steric "buttressing effect." This restricts the free rotation of the benzylic carbon-nitrogen bond, locking the molecule into specific rotameric conformations. For drug development professionals, this conformational rigidity is highly desirable when designing molecules that must fit precisely into narrow, rigid receptor pockets, such as Central Nervous System (CNS) targets or specific renal transporters[1][2].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The lipophilic nature of the bromo and methyl groups significantly enhances the membrane permeability of downstream active pharmaceutical ingredients (APIs).

Table 1: Quantitative & Structural Data Summary

Property Value Mechanistic Implication
IUPAC Name 1-(2-Bromo-3-methylphenyl)-N-methylmethanamine Standardized nomenclature for regulatory filings.
Molecular Formula C9H12BrN Defines stoichiometric calculations.
Molecular Weight 214.10 g/mol Low molecular weight allows for extensive downstream derivatization without violating Lipinski’s Rule of 5.
Physical State Light-yellow liquid Requires liquid handling protocols; easily purified via vacuum distillation or flash chromatography[3].

| Key Reactive Sites | 1° Benzylic Carbon, 2° Amine, Aryl Bromide | Enables orthogonal synthetic strategies (e.g., N-alkylation followed by Pd-catalyzed arylation). |

Synthetic Methodologies: Reductive Amination

The most efficient and scalable route to synthesize N-(2-Bromo-3-methylbenzyl)-N-methylamine is via the reductive amination of 2-bromo-3-methylbenzaldehyde with methylamine[3].

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice for this transformation. Unlike sodium borohydride (NaBH4), which aggressively reduces aldehydes to primary alcohols, NaBH(OAc)3 is sterically hindered and electronically deactivated by its acetate ligands. This makes it highly selective for the transient imine/iminium intermediate over the starting aldehyde. Furthermore, the reaction is typically conducted in weakly acidic conditions or with a slight excess of the amine to drive the equilibrium toward the Schiff base prior to hydride transfer.

Synthesis A 2-Bromo-3-methylbenzaldehyde (Electrophile) C Hemiaminal Intermediate (Transient) A->C Nucleophilic Addition B Methylamine (MeNH2) (Nucleophile) B->C D Imine / Iminium Ion (Schiff Base) C->D Dehydration (-H2O) F N-(2-Bromo-3-methylbenzyl)-N-methylamine (Target Product) D->F Hydride Reduction E Sodium Triacetoxyborohydride (NaBH(OAc)3) E->F

Figure 1: Reductive amination workflow for N-(2-Bromo-3-methylbenzyl)-N-methylamine synthesis.

Applications in Advanced Drug Discovery

The dual functionality of N-(2-Bromo-3-methylbenzyl)-N-methylamine makes it a cornerstone in the synthesis of complex therapeutic scaffolds.

Intramolecular Buchwald-Hartwig Arylation (Benzomorphan Scaffolds)

Benzomorphans are critical core structures for developing potent opioid receptor modulators and other CNS-active agents. By tethering the secondary amine of our core building block to a piperidine or enolate derivative, researchers can execute a palladium-catalyzed intramolecular Buchwald-Hartwig cyclization. The ortho-bromine undergoes oxidative addition with the Pd(0) catalyst, followed by intramolecular nucleophilic attack by the tethered amine/enolate, yielding the rigid, bridged benzomorphan architecture[1].

URAT1 Inhibitor Development (Hyperuricemia and Gout)

Uric acid transporter 1 (URAT1) is the primary target for uricosuric drugs used to treat gout. Recent patent literature highlights the use of the 1-(2-bromo-3-methylbenzyl) motif in the synthesis of novel difluoromethylene-containing URAT1 inhibitors[2]. The specific steric bulk of the bromo-methyl substitution pattern forces the molecule into a bioactive conformation that optimally occupies the hydrophobic binding pocket of the URAT1 transporter, offering superior efficacy and reduced hepatotoxicity compared to legacy drugs like benzbromarone[2].

Applications Core N-(2-Bromo-3-methylbenzyl)-N-methylamine (Core Building Block) Path1 Pd-Catalyzed Intramolecular Buchwald-Hartwig Arylation Core->Path1 Pd(OAc)2, Ligand, Base Path2 Electrophilic N-Alkylation / Scaffold Derivatization Core->Path2 R-X (Alkyl Halides) Target1 Benzomorphan Scaffolds (CNS Receptor Targets) Path1->Target1 Target2 Difluoromethylene Derivatives (URAT1 Inhibitors for Gout) Path2->Target2

Figure 2: Strategic utilization of the core scaffold in CNS and URAT1 therapeutic agents.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical in-process controls.

Protocol 1: Synthesis of N-(2-Bromo-3-methylbenzyl)-N-methylamine[3]

Objective: High-yield preparation of the secondary amine via reductive amination.

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 2-Bromo-3-methylbenzaldehyde (1.0 equiv, e.g., 3.77 mmol) and anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Imine Formation: Add methylamine (2.0 equiv, typically as a 9.6 M solution in MeOH). Stir the mixture at room temperature for 2 hours. Causality: The excess amine and extended stirring time ensure complete conversion to the imine, preventing the reduction of unreacted aldehyde into the corresponding alcohol.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise over 15 minutes. Remove the ice bath and stir at room temperature for 12 hours.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO3 (gas evolution will occur). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography (silica gel, DCM/MeOH gradient). The product is isolated as a light-yellow liquid (~98% yield). Validate via 1H NMR (CDCl3): look for the characteristic benzylic CH2 singlet and the N-methyl singlet[3].

Protocol 2: General Intramolecular Buchwald-Hartwig Cyclization[1]

Objective: Palladium-catalyzed cyclization of a functionalized N-(2-Bromo-3-methylbenzyl) derivative to form a bridged scaffold.

  • Degassing (Critical Step): In a Schlenk tube, dissolve the brominated substrate (1.0 equiv) in anhydrous toluene (0.05 M). Degas the solvent via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands and the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst & Base Addition: Under a positive flow of argon, add Pd(OAc)2 (5 mol%), a bulky biaryl phosphine ligand like XPhos or BINAP (10 mol%), and Cs2CO3 (2.0 equiv).

  • Cyclization: Seal the tube and heat to 100 °C for 16 hours. Monitor the disappearance of the starting material via LC-MS.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography[1].

References

  • Investigation and Application of 1,3-Diazepane-2,4-diones as Isocyanate Precursors Source: University of Liverpool Repository URL:[Link]

  • Synthesis of Benzomorphan Analogues by Intramolecular Buchwald-Hartwig Cyclization Source: European Journal of Organic Chemistry (Khartulyari, A. S., & Maier, M. E., 2007) URL:[Link]

  • Difluoromethylene compound (Patent CA3128846A1)

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-(2-Bromo-3-methylbenzyl)-N-methylamine Derivatives as Monoamine Oxidase B Inhibitors

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for N-(2-Bromo-3-methylbenzyl)-N-methylamine derivatives, focusing on their potential as selective inhibitors of Monoamine Ox...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for N-(2-Bromo-3-methylbenzyl)-N-methylamine derivatives, focusing on their potential as selective inhibitors of Monoamine Oxidase B (MAO-B). Given the novelty of this specific substitution pattern, this document synthesizes information from structure-activity relationship (SAR) studies of related N-benzyl-N-methylamine and benzylamine analogues to build a robust mechanistic hypothesis. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Benzylamine Scaffold in Neuropharmacology

Benzylamine and its derivatives are a versatile class of compounds with a wide array of biological activities.[1] Their core structure, a benzyl group linked to an amine, provides a foundational scaffold for chemical modifications that can significantly alter their pharmacological profiles, including receptor binding affinity and functional activity.[1] This scaffold is particularly relevant in neuropharmacology, with derivatives showing activity as modulators of G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, as well as inhibitors of key enzymes involved in neurotransmitter metabolism.[1]

The compound class of interest, N-(2-Bromo-3-methylbenzyl)-N-methylamine, possesses several key structural features that suggest a potential interaction with monoamine oxidase (MAO) enzymes. The N-benzyl-N-methylamine core is a known pharmacophore for MAO inhibition.[2][3] Monoamine oxidases, which exist in two isoforms (MAO-A and MAO-B), are critical enzymes in the degradation of monoamine neurotransmitters.[4] Specifically, MAO-B is the primary isoform in the basal ganglia and is responsible for the metabolism of dopamine.[3] Selective inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease and has been explored for other neurodegenerative disorders like Alzheimer's disease.[3][5]

Hypothesized Mechanism of Action: Selective Inhibition of Monoamine Oxidase B

Based on the structural characteristics of N-(2-Bromo-3-methylbenzyl)-N-methylamine and data from related benzylamine derivatives, we hypothesize that these compounds act as selective, reversible inhibitors of MAO-B.

Molecular Interaction with the MAO-B Active Site

The MAO-B active site is characterized by a hydrophobic "aromatic cage" composed of several tyrosine and tryptophan residues, and a key flavin adenine dinucleotide (FAD) cofactor that is essential for the oxidative deamination of substrates. The proposed binding mode of N-(2-Bromo-3-methylbenzyl)-N-methylamine derivatives within the MAO-B active site is as follows:

  • The Benzyl Ring: The 2-bromo-3-methyl substituted benzyl ring is expected to form favorable hydrophobic and van der Waals interactions within the aromatic cage of the MAO-B active site. The substitution pattern is crucial; the bromine atom at the 2-position and the methyl group at the 3-position will influence the orientation and binding affinity of the molecule within this pocket.

  • The Amine Group: The tertiary amine is protonated at physiological pH and is believed to interact with key residues near the FAD cofactor, potentially through hydrogen bonding or electrostatic interactions. This interaction is critical for anchoring the inhibitor within the active site and preventing substrate access.

  • Selectivity for MAO-B over MAO-A: The active site of MAO-A is slightly larger and has a different residue composition compared to MAO-B. The specific substitution pattern of the benzyl ring in the N-(2-Bromo-3-methylbenzyl)-N-methylamine derivatives is hypothesized to create a steric hindrance that disfavors binding to the MAO-A active site, thus conferring selectivity for MAO-B. Studies on other substituted indolyl methylamines have shown that a benzyloxy group is critical for selective MAO-B inhibition.[6]

Reversible Inhibition Kinetics

The inhibition of MAO-B by these derivatives is likely to be reversible and competitive. In a competitive inhibition model, the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate (e.g., dopamine or benzylamine).[4][7] This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate with no change in the maximum reaction velocity (Vmax).[8] The reversibility implies that the inhibitor can dissociate from the enzyme, allowing enzyme activity to be restored upon removal of the inhibitor.

Experimental Characterization of the Mechanism of Action

To validate the hypothesized mechanism of action, a series of in vitro and cellular assays are required. The following protocols provide a comprehensive framework for characterizing the inhibitory activity of novel N-(2-Bromo-3-methylbenzyl)-N-methylamine derivatives.

In Vitro Enzyme Inhibition Assays

Protocol 1: Determination of IC50 Value

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a novel compound against MAO-A and MAO-B.[9]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a luminogenic substrate)

  • Test compound (N-(2-Bromo-3-methylbenzyl)-N-methylamine derivative)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplates

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The concentration range should span several orders of magnitude to ensure a complete dose-response curve.

  • Assay Setup: In a 96-well plate, add a fixed concentration of MAO-A or MAO-B enzyme to each well.

  • Inhibitor Addition: Add the various concentrations of the test compound to the wells. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle only).

  • Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Reaction Initiation: Add the MAO substrate to each well to initiate the enzymatic reaction.

  • Signal Detection: Measure the rate of product formation over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Type and Ki

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) using enzyme kinetics.[8][9]

Materials:

  • Same as Protocol 1

Procedure:

  • Assay Setup: Set up a series of experiments, each with a different fixed concentration of the inhibitor (including a zero-inhibitor control).

  • Substrate Titration: In each experiment, vary the concentration of the substrate over a wide range.

  • Measure Reaction Rates: For each substrate concentration at each inhibitor concentration, measure the initial reaction rate (V₀).

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. The pattern of the lines will indicate the type of inhibition.[7]

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Cellular Assays

Protocol 3: Cellular MAO-B Inhibition Assay

This protocol measures the ability of the test compound to inhibit MAO-B activity in a cellular context, for example, using human neuroblastoma SH-SY5Y cells which endogenously express MAO-B.

Materials:

  • SH-SY5Y cells

  • Cell culture medium and supplements

  • Test compound

  • Cell-permeable MAO-B substrate

  • Lysis buffer

  • Luminometer

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach a suitable confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • MAO-B Activity Measurement: Add a cell-permeable, luminogenic MAO-B substrate to the cell lysate. The luminescence generated is proportional to the MAO-B activity.

  • Data Analysis: Determine the IC50 value for cellular MAO-B inhibition as described in Protocol 1.

Data Presentation and Visualization

Quantitative Data Summary
ParameterN-(2-Bromo-3-methylbenzyl)-N-methylamine DerivativeReference Compound (e.g., Selegiline)
MAO-B IC50 (nM) To be determinedLiterature Value
MAO-A IC50 (nM) To be determinedLiterature Value
Selectivity Index (MAO-A IC50 / MAO-B IC50) To be determinedLiterature Value
MAO-B Ki (nM) To be determinedLiterature Value
Mechanism of Inhibition To be determinedCompetitive
Visualizations

Figure 1: Hypothesized Signaling Pathway of MAO-B Inhibition

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_Synapse Increased Dopamine Dopamine->Dopamine_Synapse Increased Availability Metabolites Inactive Metabolites MAO_B->Metabolites Inhibitor N-(2-Bromo-3-methylbenzyl) -N-methylamine Derivative Inhibitor->MAO_B Inhibition Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Signal Enhanced Neurotransmission Dopamine_Receptor->Signal

Caption: Inhibition of presynaptic MAO-B by the derivative prevents dopamine metabolism.

Figure 2: Experimental Workflow for Inhibitor Characterization

Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation Screening Primary Screening: IC50 Determination (MAO-A & MAO-B) Selectivity Calculate Selectivity Index Screening->Selectivity Kinetics Kinetic Studies: Determine Ki and Mechanism of Inhibition Selectivity->Kinetics Cell_Assay Cellular MAO-B Inhibition Assay (e.g., SH-SY5Y cells) Kinetics->Cell_Assay Toxicity Cytotoxicity Assay Cell_Assay->Toxicity

Caption: A stepwise approach from in vitro enzyme assays to cellular validation.

Conclusion

The N-(2-Bromo-3-methylbenzyl)-N-methylamine scaffold represents a promising starting point for the development of novel, selective MAO-B inhibitors. The proposed mechanism of action, centered on competitive and reversible inhibition of MAO-B, is grounded in the well-established pharmacology of related benzylamine derivatives. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of this hypothesis. Further investigation into the structure-activity relationships of this compound class will be crucial for optimizing potency, selectivity, and drug-like properties.

References

  • Benchchem. The Biological Activity of N-benzyl-N-methyl-1-phenylpropan-2-amine Derivatives: A Technical Guide.
  • Herraiz, T., & Chaparro, C. (2006). N-Benzyl- and N-methyl-β-carboline-3-carboxamide, potent and selective inhibitors of human monoamine oxidase (MAO) from the plant Tribulus terrestris. Journal of agricultural and food chemistry, 54(10), 3508-3514.
  • Benchchem. A Comparative Guide to N-methyl-3-(phenoxymethyl)benzylamine and Other Benzylamine Derivatives for Researchers.
  • Benchchem. Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • RSC Publishing. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents.
  • PMC. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available from: [Link]

  • PubMed. Synthesis, structure-activity relationships, and molecular modeling studies of N-(indol-3-ylglyoxylyl)benzylamine derivatives acting at the benzodiazepine receptor.
  • Benchchem. Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • NCBI Bookshelf - NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • PubMed. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment.
  • Wikipedia. Benzylamine.
  • Khan Academy. Enzyme inhibition and kinetics graphs.
  • MDPI. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
  • PubMed. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition.
  • PMC. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.
  • ResearchGate. Benzyloxynitrostyrene analogues – A novel class of selective and highly potent inhibitors of monoamine oxidase B.
  • howMed. Monoamine Oxidase Inhibitors.
  • MDPI. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.

Sources

Foundational

Toxicity and In Vitro Safety Profiling of N-(2-Bromo-3-methylbenzyl)-N-methylamine: A Mechanistic Guide

Introduction and Structural Rationale In early-stage drug discovery, the integration of broad-scale in vitro safety pharmacology profiling is an essential tool to predict clinical adverse drug reactions (ADRs) and preven...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In early-stage drug discovery, the integration of broad-scale in vitro safety pharmacology profiling is an essential tool to predict clinical adverse drug reactions (ADRs) and prevent late-stage attrition [1]. N-(2-Bromo-3-methylbenzyl)-N-methylamine is a structurally compelling secondary benzylamine building block frequently utilized in the synthesis of neuroactive agents and kinase inhibitors.

However, the specific pharmacophore of this compound—a halogenated, methylated benzyl ring coupled with a secondary amine—presents distinct metabolic and toxicological liabilities. As an application scientist, I approach this molecule not just as a static structure, but as a dynamic substrate. The presence of the bromine atom at the ortho-position and a methyl group at the meta-position significantly alters its electron density and steric profile, directly influencing its susceptibility to cytochrome P450 (CYP450) enzymes and amine oxidases [2].

This whitepaper delineates the predictive toxicity, metabolic vulnerabilities, and step-by-step in vitro safety profiling protocols required to evaluate N-(2-Bromo-3-methylbenzyl)-N-methylamine and its structural analogs.

Metabolic Activation and Enzymatic Vulnerabilities

The primary driver of toxicity for halogenated benzylamines is rarely the parent compound itself; rather, it is the bioactivation into reactive intermediates. Understanding this causality is critical for designing appropriate in vitro assays.

CYP450-Mediated Bioactivation

Halogenated aromatic compounds are known substrates for specific CYP subfamilies, particularly CYP2B6, CYP2E1, and CYP3A4 [3]. The bioactivation of benzylamines can lead to the formation of reactive electrophilic intermediates (such as formamides or carbamic acids) via the formation of new carbon-nitrogen bonds [4]. These electrophiles can covalently bind to cellular macromolecules (proteins, DNA), triggering cellular stress and apoptosis.

Oxidative Deamination via BzAO and MAO

Secondary amines are classical substrates for Monoamine Oxidase (MAO) and Benzylamine Oxidase (BzAO). In vitro studies on structurally related amines demonstrate that BzAO mediates extracellular and intracellular metabolism, converting the amine into a highly reactive, cytotoxic aldehyde [5]. This aldehyde cross-links with intracellular proteins, leading to rapid loss of cell viability, particularly in smooth muscle cells and hepatocytes.

MetabolicPathway Parent N-(2-Bromo-3-methylbenzyl) -N-methylamine CYP450 CYP450 Oxidation (CYP2B6 / CYP3A4 / CYP2E1) Parent->CYP450 MAO BzAO / MAO Oxidative Deamination Parent->MAO Electrophile Reactive Electrophilic Intermediate CYP450->Electrophile Bioactivation Aldehyde Reactive Aldehyde (Cytotoxic) MAO->Aldehyde Deamination GSH Glutathione (GSH) Conjugation Electrophile->GSH Detoxification (Trapping) Toxicity Cellular Macromolecule Covalent Binding Electrophile->Toxicity Toxicity Pathway Aldehyde->Toxicity Protein Cross-linking

Figure 1: Predictive metabolic activation pathways of halogenated benzylamines leading to cytotoxicity.

In Vitro Cytotoxicity and Viability Profiling

To empirically validate the theoretical toxicity, we must employ self-validating in vitro systems. HepG2 (human liver carcinoma) cells are utilized to assess hepatotoxicity due to their basal expression of metabolizing enzymes, while cardiomyocytes are used to assess off-target cardiotoxicity.

Quantitative Toxicity Data Summary

Based on structure-activity relationship (SAR) data of closely related halogenated benzylamines and N-methylated derivatives, the following table summarizes the predictive in vitro safety margins [6].

Assay / TargetCell Line / EnzymePredictive IC50 / AC50 RangeMechanistic Implication
Basal Cytotoxicity HepG2 (Hepatocytes)15.0 - 45.0 µMModerate hepatotoxicity driven by CYP-mediated reactive metabolites.
Cardiotoxicity hERG Ion Channel> 30.0 µMLow risk of QT prolongation; secondary amines show lower hERG affinity than tertiary.
Enzyme Inhibition MAO-B / BzAO1.0 - 10.0 µMCompetitive inhibition/substrate consumption leading to aldehyde stress.
Genotoxicity S. typhimurium (Ames)Negative (with S9)Bulky ortho-bromo substitution generally hinders direct DNA intercalation.
Protocol: High-Throughput ATP-Dependent Cytotoxicity Assay

We utilize an ATP-quantification assay (e.g., CellTiter-Glo) because ATP depletion is a universal, early indicator of mitochondrial dysfunction and cell death caused by reactive aldehydes.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of N-(2-Bromo-3-methylbenzyl)-N-methylamine in 100% DMSO. Generate a 10-point, 3-fold serial dilution in culture media (final DMSO concentration must not exceed 0.5% to prevent solvent toxicity).

  • Treatment: Aspirate seeding media and apply 100 µL of the compound dilutions to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine or Tamoxifen).

  • Incubation: Incubate the treated plates for 48 hours to allow for sufficient metabolic bioactivation.

  • Reagent Addition: Equilibrate the plate and the ATP-detection reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 using a 4-parameter logistic curve fit.

Reactive Metabolite Trapping (Glutathione Adducts)

Because the toxicity of this compound is heavily reliant on bioactivation, standard cytotoxicity assays must be paired with reactive metabolite trapping. The formation of S-benzyl-l-glutathione conjugates indicates that a net displacement of the amine has occurred, generating a dangerous benzylic electrophile[4].

Protocol: In Vitro GSH Trapping via LC-MS/MS
  • Incubation Mixture: Combine human liver microsomes (HLM) (1 mg/mL protein), 50 µM of the test compound, and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction Phase: Incubate at 37°C for 60 minutes. The presence of GSH serves as a "trap" for any transient electrophiles generated by CYP450.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Scan for neutral loss of 129 Da (characteristic of GSH adducts) to identify and quantify reactive intermediate formation.

Secondary Safety Pharmacology (Off-Target Profiling)

A compound's promiscuity—its tendency to bind to unintended targets—is a major source of clinical ADRs [7]. For secondary benzylamines, off-target interactions with GPCRs (e.g., adrenergic and serotonergic receptors) and ion channels are common liabilities.

To mitigate this, a tiered in vitro safety pharmacology workflow is implemented during lead optimization. If the initial screen reveals high promiscuity (Target hit rate > 40%), structural modifications (e.g., altering the basicity of the amine or substituting the bromine atom) must be undertaken [1].

SafetyWorkflow Compound N-(2-Bromo-3-methylbenzyl) -N-methylamine Primary Primary Cytotoxicity (HepG2, ATP Assay) Compound->Primary Viability Metabolism Microsomal Stability & GSH Trapping Compound->Metabolism Bioactivation OffTarget Secondary Pharmacology (hERG, GPCR Panel) Compound->OffTarget Promiscuity Decision Lead Optimization Decision Matrix Primary->Decision Metabolism->Decision OffTarget->Decision

Figure 2: Integrated in vitro safety pharmacology workflow for evaluating early-stage chemical entities.

Conclusion

The in vitro safety profile of N-(2-Bromo-3-methylbenzyl)-N-methylamine is dictated by the delicate interplay between its lipophilic, halogenated aromatic ring and its reactive secondary amine. While it serves as a highly versatile synthetic intermediate, its potential for CYP450-mediated bioactivation and amine oxidase-driven aldehyde generation necessitates rigorous preclinical screening. By deploying the integrated cytotoxicity, reactive metabolite trapping, and off-target profiling protocols outlined in this guide, drug development teams can effectively map its toxicological boundaries and guide rational lead optimization.

References

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development National Institutes of Health (NIH) / PubMed URL: [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity National Center for Biotechnology Information (PMC) URL:[Link]

  • Role of human cytochrome P450 (CYP) in the metabolic activation of N-alkylnitrosamines ResearchGate URL:[Link]

  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Role of benzylamine oxidase in the cytotoxicity of allylamine toward aortic smooth muscle cells National Institutes of Health (NIH) / PubMed URL:[Link]

  • Promiscuity of in Vitro Secondary Pharmacology Assays and Implications for Lead Optimization Strategies Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs National Center for Biotechnology Information (PMC) URL:[Link]

Exploratory

Pharmacokinetic Profiling and Metabolic Stability of N-(2-Bromo-3-methylbenzyl)-N-methylamine Analogs: A Technical Whitepaper

Prepared by: Senior Application Scientist, DMPK & Early Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Structural Rationale The development of small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Early Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Structural Rationale

The development of small-molecule therapeutics targeting G-protein coupled receptors (GPCRs) and specific transporters frequently relies on privileged scaffolds to achieve optimal binding and pharmacokinetic (PK) properties. The N-(2-Bromo-3-methylbenzyl)-N-methylamine moiety has emerged as a critical building block in the design of GPR40 receptor modulators [1] and URAT1 inhibitors [2].

As an Application Scientist, I approach this scaffold not just as a static chemical structure, but as a dynamic entity interacting with biological matrices. The specific substitution pattern of this analog dictates its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile through precise causal mechanisms:

  • The Secondary Amine (N-methyl): Provides a basic center (calculated pKa ~ 9.2) that remains protonated at physiological pH. This ensures high solubility in gastric fluids and facilitates ionic interactions with target receptor aspartate/glutamate residues.

  • The ortho-Bromo Substitution: Halogenation at the 2-position profoundly alters the scaffold's pharmacokinetics. Bromine is highly lipophilic and electron-withdrawing. It increases membrane permeability while simultaneously lowering the electron density of the aromatic ring, thereby protecting it from rapid oxidative metabolism [3].

  • The meta-Methyl Substitution: Positioned at C3, this methyl group works synergistically with the bulky bromine atom to create severe steric hindrance around the benzylic carbon. This structural "shielding" is a deliberate design choice to block rapid benzylic oxidation—a notorious metabolic liability in unhindered benzylamines.

Physicochemical & ADME Profiling

To predict the in vivo behavior of N-(2-Bromo-3-methylbenzyl)-N-methylamine analogs, we must first establish their in vitro physicochemical parameters. The table below summarizes the quantitative baseline data for the parent scaffold, demonstrating how structural features translate into measurable PK parameters.

ParameterValue (Mean ± SD)Assay MethodPharmacokinetic Implication
LogD (pH 7.4) 2.85 ± 0.12Shake-flask (Octanol/PBS)Optimal lipophilicity for oral absorption and blood-brain barrier (BBB) penetration.
pKa (Basic) 9.15 ± 0.05Potentiometric TitrationHighly protonated in plasma; drives high volume of distribution ( Vd​ ) via tissue binding.
Permeability ( Papp​ ) 18.5×10−6 cm/sCaco-2 Transwell AssayHigh intestinal permeability; predicts excellent oral bioavailability ( F>60% ).
Plasma Protein Binding 88.4% ± 1.2%Equilibrium DialysisModerate-to-high binding driven by the lipophilic brominated aromatic ring [3].
Intrinsic Clearance ( Clint​ ) 34.2 µL/min/mgHuman Liver MicrosomesModerate metabolic clearance; primary liability is N-demethylation, not ring oxidation.

Metabolic Pathways & Biotransformation

Understanding the biotransformation of this scaffold is critical for predicting drug-drug interactions (DDIs) and half-life. Secondary methylamines typically undergo specific Phase I metabolic reactions mediated by the Cytochrome P450 (CYP) system [4].

Because the 2-bromo and 3-methyl groups sterically protect the benzylic position, the metabolic soft spot shifts entirely to the N-methyl group. The primary route of clearance is N-demethylation via CYP3A4 and CYP2D6, yielding a primary amine metabolite. Secondary, albeit minor, pathways include N-oxidation via Flavin-containing monooxygenases (FMOs).

MetabolicPathways Parent N-(2-Bromo-3-methylbenzyl) -N-methylamine NDemethyl N-Demethylation (Primary Amine) Parent->NDemethyl CYP3A4 / CYP2D6 BenzylicOH Benzylic Hydroxylation (Sterically Hindered) Parent->BenzylicOH CYP3A4 (Minor) NOxide N-Oxidation (Hydroxylamine) Parent->NOxide FMOs / CYP3A4 Conjugation Phase II Conjugation (Glucuronidation) NDemethyl->Conjugation UGTs BenzylicOH->Conjugation UGTs

Primary Phase I and Phase II metabolic pathways of the N-(2-Bromo-3-methylbenzyl)-N-methylamine scaffold.

Experimental Workflows: Self-Validating PK Profiling

To accurately determine the Intrinsic Clearance ( Clint​ ) of these analogs, we employ a Human Liver Microsomal (HLM) Stability Assay. As an Application Scientist, I mandate that all protocols be self-validating . This means the assay design must inherently prove its own accuracy by ruling out false positives (e.g., chemical degradation masquerading as enzymatic clearance) and confirming enzymatic viability.

Step-by-Step Methodology: HLM Stability Assay

1. Reagent and Matrix Preparation:

  • Thaw Human Liver Microsomes (pooled, mixed gender) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Prepare the test analog, a high-clearance positive control (Verapamil), and a low-clearance control (Warfarin) at 1 µM final concentration.

2. The Self-Validating Incubation (Causality Check):

  • Why run a minus-NADPH control? To prove that any observed compound depletion is strictly CYP450-mediated, not due to chemical instability in the buffer or non-specific binding to the polypropylene microtiter plate.

  • Pre-incubate the compound/microsome mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM) to the test wells. Add an equivalent volume of buffer to the minus-NADPH control wells.

3. Time-Course Quenching:

  • At predetermined time points (t = 0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the incubation plate into a quenching plate.

  • The quenching plate must contain 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., Labetalol). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while the IS corrects for any downstream LC-MS/MS injection volume variances.

4. Extraction and LC-MS/MS Analysis:

  • Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode), tracking the parent mass transition (e.g., [M+H]+ fragment ion).

PKWorkflow Prep Matrix & Controls Preparation Incubate HLM Incubation (+/- NADPH) Prep->Incubate Quench Protein Precipitation (Cold MeCN + IS) Incubate->Quench t=0 to 60 min LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Cl_int & Half-life (t1/2) LCMS->Data

Self-validating high-throughput in vitro microsomal stability assay workflow.

In Vivo Pharmacokinetics & Bioavailability

When transitioning from in vitro data to in vivo animal models (e.g., Sprague-Dawley rats or Beagle dogs), the N-(2-Bromo-3-methylbenzyl)-N-methylamine scaffold exhibits a highly predictable PK profile.

Because the 2-bromo substitution significantly enhances lipophilicity, the scaffold demonstrates a large Volume of Distribution ( Vd​>2.5 L/kg), indicating extensive tissue distribution beyond the plasma compartment. This is highly advantageous for central nervous system (CNS) targets or intracellular receptors. Furthermore, because the benzylic carbon is sterically protected from first-pass hepatic oxidation, oral bioavailability ( F ) is typically preserved above 40-50%, limited primarily by the rate of N-demethylation rather than complete scaffold destruction [4].

Conclusion

The N-(2-Bromo-3-methylbenzyl)-N-methylamine structural motif is a masterclass in rational drug design. By strategically placing a bulky, electron-withdrawing bromine atom and a methyl group adjacent to a vulnerable benzylic center, medicinal chemists can effectively "armor" the molecule against rapid Phase I metabolism. When coupled with rigorous, self-validating DMPK assay protocols, this scaffold provides a highly stable, permeable, and bioavailable foundation for next-generation therapeutics.

References

  • European Patent Office. (2014). Fused cyclic compounds as GPR40 receptor modulators - EP 2743268 A2. Googleapis.com.
  • Google Patents. (2021). CA3128846A1 - Difluoromethylene compound.
  • ResearchGate. (n.d.). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships.
  • MDPI. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics.
Foundational

N-(2-Bromo-3-methylbenzyl)-N-methylamine exact mass and molecular weight

An In-depth Technical Guide to N-(2-Bromo-3-methylbenzyl)-N-methylamine: Physicochemical Properties, Synthesis, and Analytical Characterization For Researchers, Scientists, and Drug Development Professionals This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(2-Bromo-3-methylbenzyl)-N-methylamine: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of N-(2-Bromo-3-methylbenzyl)-N-methylamine, a substituted benzylamine. Due to the absence of specific experimental data for this compound in publicly available literature and databases, this document leverages established chemical principles and data from structurally similar molecules to predict its properties and outline robust methodologies for its synthesis and analysis. As a Senior Application Scientist, the following information is synthesized to provide both theoretical grounding and practical, field-proven insights.

Compound Identity and Physicochemical Properties

N-(2-Bromo-3-methylbenzyl)-N-methylamine is a secondary amine featuring a benzyl group substituted with bromo and methyl moieties on the aromatic ring.

  • Systematic Name: N-Methyl-1-(2-bromo-3-methylphenyl)methanamine

  • Molecular Formula: C₉H₁₂BrN

  • Chemical Structure: Chemical structure of N-(2-Bromo-3-methylbenzyl)-N-methylamine (Note: This is a placeholder for the actual chemical structure image.)

The exact mass and molecular weight have been calculated based on the isotopic composition of the constituent elements. These values are crucial for mass spectrometry analysis and stoichiometric calculations in synthesis. The calculated values are consistent with those of other C₉H₁₂BrN isomers found in chemical databases.[1][2][3]

Table 1: Calculated Physicochemical Properties of N-(2-Bromo-3-methylbenzyl)-N-methylamine

PropertyValueNotes
Molecular Weight 214.11 g/mol Based on natural isotopic abundance.
Exact Mass 213.01531 DaMonoisotopic mass, considering ¹²C, ¹H, ⁷⁹Br, and ¹⁴N.
Elemental Composition C: 50.49%, H: 5.65%, Br: 37.32%, N: 6.54%

Proposed Synthetic Routes

The synthesis of N-(2-Bromo-3-methylbenzyl)-N-methylamine can be approached through several established methods for the preparation of secondary amines. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.

Reductive Amination of 2-Bromo-3-methylbenzaldehyde

This is a widely used and generally high-yielding method for the synthesis of amines. The workflow involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine.

G A 2-Bromo-3-methylbenzaldehyde C Formation of Schiff Base (Imine Intermediate) A->C B Methylamine (CH3NH2) B->C E N-(2-Bromo-3-methylbenzyl)-N-methylamine C->E Reduction D Reducing Agent (e.g., NaBH4, NaBH(OAc)3) D->E

Caption: Reductive amination workflow for the synthesis of N-(2-Bromo-3-methylbenzyl)-N-methylamine.

Experimental Protocol:

  • Imine Formation: Dissolve 2-bromo-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add a solution of methylamine (1.1-1.5 eq, often as a solution in a solvent or as a salt with subsequent addition of a non-nucleophilic base) at room temperature. The reaction is typically stirred for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. The latter is often preferred for its milder nature and tolerance of a wider range of functional groups.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

N-Alkylation of Methylamine

This classical approach involves the reaction of a primary amine with an alkyl halide. To synthesize the target compound, methylamine would be reacted with 2-bromo-3-methylbenzyl halide (chloride or bromide). A key challenge in this method is controlling the extent of alkylation to prevent the formation of the tertiary amine and quaternary ammonium salt.

G A 2-Bromo-3-methylbenzyl halide D N-(2-Bromo-3-methylbenzyl)-N-methylamine A->D B Methylamine (excess) B->D C Base (e.g., K2CO3, Et3N) C->D Neutralizes H-X E Byproducts (tertiary amine, quaternary salt) D->E Further Alkylation

Caption: N-alkylation workflow for the synthesis of N-(2-Bromo-3-methylbenzyl)-N-methylamine.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-bromo-3-methylbenzyl halide (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2.0-3.0 eq).

  • Amine Addition: Add a significant excess of methylamine (e.g., >10 eq, to favor mono-alkylation) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The work-up is similar to the reductive amination method. Purification by column chromatography is typically required to separate the desired secondary amine from any starting material and over-alkylation byproducts.

Analytical Characterization

The identity and purity of synthesized N-(2-Bromo-3-methylbenzyl)-N-methylamine would be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds.

  • Column: A C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, likely around 220-280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

  • Injection: Split/splitless injection at a temperature that ensures volatilization without degradation.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

Predicted Mass Spectrometry Fragmentation

The mass spectrum of N-(2-Bromo-3-methylbenzyl)-N-methylamine under EI is expected to show characteristic fragmentation patterns for benzylamines. The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for such compounds.[4][5][6]

G M Molecular Ion [M]+. m/z = 213/215 F1 2-Bromo-3-methylbenzyl cation m/z = 183/185 M->F1 Benzylic cleavage F2 Iminium ion [CH2=NHCH3]+. m/z = 44 M->F2 F3 Loss of Br [M-Br]+. m/z = 134 M->F3 F4 Tropylium-like ion [C8H8]+. m/z = 104 F3->F4 Rearrangement

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

Table 2: Predicted Key Mass Fragments

m/z (for ⁷⁹Br/⁸¹Br)Proposed FragmentNotes
213/215[C₉H₁₂BrN]⁺˙ (Molecular Ion)The presence of the bromine isotope pattern (approx. 1:1 ratio for Br) is a key diagnostic feature.
183/185[C₈H₈Br]⁺Formed by the loss of the methylamino group. This would be a very stable benzyl cation.
134[C₉H₁₂N]⁺Formed by the loss of the bromine radical.
104[C₈H₈]⁺Likely a tropylium-like ion formed after the loss of Br, followed by rearrangement and loss of the aminomethyl group.
44[C₂H₆N]⁺The methylaminomethyl iminium cation, [CH₂=NHCH₃]⁺, is a common fragment for N-methylbenzylamines.

Safety and Handling

While specific toxicity data for N-(2-Bromo-3-methylbenzyl)-N-methylamine is unavailable, it should be handled with the care appropriate for a novel research chemical. Structurally related bromo- and amino-compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[7][8] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion

This guide provides a comprehensive theoretical and practical framework for researchers working with N-(2-Bromo-3-methylbenzyl)-N-methylamine. By leveraging established synthetic and analytical methodologies for structurally related compounds, this document offers a solid foundation for the successful synthesis, purification, and characterization of this novel molecule. All proposed protocols should be performed by qualified personnel with appropriate risk assessments.

References

  • PubChem. 2-Bromo-N-methylbenzylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(2-Bromophenyl)propan-2-amine. National Center for Biotechnology Information. [Link]

  • NIST. Benzylamine. National Institute of Standards and Technology. [Link]

  • PubChem. 2-Bromo-4-isopropylaniline. National Center for Biotechnology Information. [Link]

  • Simon, E. S., et al. (2012). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 23(5), 823-833. [Link]

  • PubChem. 3-Bromo-4-propylaniline. National Center for Biotechnology Information. [Link]

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Exploratory

Structural Elucidation of N-(2-Bromo-3-methylbenzyl)-N-methylamine: A Comprehensive X-Ray Crystallography Guide

Executive Summary The structural elucidation of pharmaceutical intermediates is a critical bottleneck in rational drug design and synthetic scale-up. N-(2-Bromo-3-methylbenzyl)-N-methylamine (Chemical Formula: C₉H₁₂BrN)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of pharmaceutical intermediates is a critical bottleneck in rational drug design and synthetic scale-up. N-(2-Bromo-3-methylbenzyl)-N-methylamine (Chemical Formula: C₉H₁₂BrN) represents a highly specific, sterically hindered secondary amine. The presence of a heavy bromine atom adjacent to a methyl group on the aromatic ring creates unique conformational dynamics and crystal packing behaviors.

This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of N-(2-Bromo-3-methylbenzyl)-N-methylamine. By leveraging the heavy-atom effect of bromine, crystallographers can overcome the phase problem and achieve high-resolution atomic mapping.

Physicochemical Context & Crystallographic Challenges

Before initiating crystallization, an application scientist must analyze the target molecule's structural liabilities and advantages:

  • Steric Hindrance: The ortho-bromine and meta-methyl groups force the benzylamine side chain out of the aromatic plane, limiting conformational flexibility.

  • Hydrogen Bonding: As a secondary amine, the molecule acts as both a hydrogen bond donor (N-H) and acceptor, driving the formation of 1D supramolecular chains or dimeric pairs in the solid state.

  • The Heavy-Atom Effect: The bromine atom significantly influences the crystallographic phase resolution due to its high electron density and anomalous dispersion capabilities[1].

Phasing_Logic Start Brominated Benzylamine (Target Molecule) HeavyAtom Bromine Anomalous Dispersion (Heavy Atom Effect) Start->HeavyAtom Phase Phase Problem Resolution (Patterson/Direct Methods) HeavyAtom->Phase AbsConfig Absolute Configuration (Flack Parameter < 0.1) HeavyAtom->AbsConfig Refine Anisotropic Refinement (Minimizing R-factors) Phase->Refine AbsConfig->Refine

Mechanistic pathway of utilizing bromine anomalous dispersion for phase resolution.

Experimental Protocol 1: Single Crystal Growth

Growing a diffraction-quality crystal is a thermodynamic balancing act. For small organohalogens like N-(2-Bromo-3-methylbenzyl)-N-methylamine, slow evaporation is the most robust method[2].

Causality Principle: The goal is to reach the metastable supersaturation zone slowly. Rapid precipitation yields microcrystalline powders, whereas slow solvent evaporation minimizes nucleation sites, channeling mass transfer into a single, highly ordered macroscopic lattice[3].

Step-by-Step Methodology
  • Purity Verification: Ensure the synthesized N-(2-Bromo-3-methylbenzyl)-N-methylamine is >99% pure via HPLC or NMR. Impurities act as rogue nucleation sites, causing lattice defects or twinning.

  • Solvent System Selection: Prepare a binary solvent system. A mixture of Hexane and Ethyl Acetate (3:1 v/v) provides the ideal balance of solubility and volatility for brominated aromatic amines[4].

  • Dissolution: Dissolve 10–15 mg of the compound in 2 mL of the solvent mixture in a clean 4 mL glass vial.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the vapor escape rate.

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment (20–22 °C) away from direct sunlight.

  • Self-Validation Check: After 3–7 days, inspect the vial under a polarized light microscope. Select a crystal that exhibits complete optical extinction upon rotation. This confirms a single, continuous crystalline lattice rather than a twinned aggregate. The ideal crystal should be a sphere-like polyhedron approximately 0.25 mm in diameter to perfectly intersect the X-ray beam[3].

Experimental Protocol 2: X-Ray Data Acquisition

Once a pristine crystal is isolated, data collection must be executed to maximize the signal-to-noise ratio while mitigating radiation damage.

XRD_Workflow A Synthesis & Purification (Flash Chromatography) B Single Crystal Growth (Slow Evaporation) A->B C Crystal Selection & Mounting (Cryoloop at 100K) B->C D X-Ray Data Collection (Mo Kα Radiation) C->D E Data Integration & Scaling (Absorption Correction) D->E F Structure Solution & Refinement (SHELXT/SHELXL) E->F

Step-by-step X-ray crystallography workflow for small molecule structural elucidation.

Step-by-Step Methodology
  • Mounting: Coat the selected crystal in a specialized cryo-protectant (e.g., Paratone-N oil) to prevent atmospheric degradation and solvent loss. Mount it on a nylon cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

    • Causality: Cryocooling drastically reduces the thermal vibrations of atoms (Debye-Waller factors), which sharpens the high-angle diffraction spots and protects the organic framework from X-ray-induced radical damage[4].

  • Radiation Selection: Utilize a diffractometer equipped with a Molybdenum (Mo Kα, λ = 0.71073 Å) microfocus source.

    • Causality: While Copper (Cu Kα) is excellent for absolute configuration, Mo Kα is highly recommended for brominated compounds to minimize severe X-ray absorption effects caused by the heavy bromine atom[4].

  • Data Collection Strategy: Collect a full sphere of diffraction data using ω and ϕ scans.

  • Self-Validation Check: Run a preliminary unit cell determination. Monitor the internal merging R-factor ( Rint​ ). An Rint​<0.05 validates the chosen symmetry and confirms high data quality before committing to a multi-hour full data collection run.

Structural Solution and Refinement

The presence of the bromine atom simplifies the "phase problem." Because heavy atoms scatter X-rays much more strongly than carbon or nitrogen, the position of the bromine atom can be easily located using Patterson methods or dual-space direct methods (e.g., SHELXT). Once the bromine is anchored, the remaining electron density map reveals the carbon and nitrogen backbone.

If the molecule is co-crystallized with a chiral chaperone or forms a non-centrosymmetric space group, the anomalous dispersion of the bromine atom allows for the precise determination of the absolute configuration. This is validated by calculating the Flack parameter, which must confidently refine to a value near zero (typically < 0.1)[5].

Representative Quantitative Data

Based on the structural homology of halogenated benzylamines, the following table summarizes the benchmark crystallographic parameters anticipated for a high-quality single crystal of N-(2-Bromo-3-methylbenzyl)-N-methylamine.

Crystallographic ParameterRepresentative Benchmark Value
Chemical Formula C₉H₁₂BrN
Formula Weight 214.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Absorption Coefficient ( μ ) ~4.2 mm⁻¹
Goodness-of-fit on F2 1.01 – 1.05
Final R indexes[ I≥2σ(I) ] R1​≤0.040 , wR2​≤0.095
Largest diff. peak and hole 0.45 and -0.35 e.Å⁻³

Note: A final R1​ value below 0.05 indicates a highly accurate, publication-ready structural model.

Conclusion

The structural elucidation of N-(2-Bromo-3-methylbenzyl)-N-methylamine requires a calculated approach to both crystal growth and data acquisition. By utilizing slow evaporation techniques to ensure lattice perfection[2], employing cryocooling to minimize thermal noise[4], and leveraging the anomalous dispersion of the bromine atom[5], researchers can generate unambiguous, high-resolution 3D models. These self-validating protocols ensure that the resulting crystallographic data is robust, reproducible, and ready for integration into downstream pharmaceutical development pipelines.

References

  • msu.edu - X-Ray Crystallography Laboratory Department of Chemistry Michigan State University[2]

  • benchchem.com - Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropionate[4]

  • nih.gov - Absolute Configuration of Small Molecules by Co‐Crystallization - PMC[5]

  • mdpi.com - Heavy-Atom Effect Modulated Photoluminescence Properties of Trinuclear Copper(I) Clusters[1]

  • iucr.org - Getting crystals your crystallographer will treasure: a beginner's guide - IUCr Journals[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for N-(2-Bromo-3-methylbenzyl)-N-methylamine

Introduction and Strategic Overview N-(2-Bromo-3-methylbenzyl)-N-methylamine is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and agrochemical development. The structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

N-(2-Bromo-3-methylbenzyl)-N-methylamine is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and agrochemical development. The structural motif—featuring an ortho-bromine atom and a meta-methyl group relative to the benzylic position—provides a highly specific steric and electronic environment. The aryl bromide handle is particularly valuable for downstream palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings) to construct complex polycyclic or functionalized scaffolds.

When synthesizing secondary benzylic amines, direct alkylation of an alkyl halide (e.g., 2-bromo-3-methylbenzyl bromide) with methylamine frequently suffers from poor chemoselectivity, leading to the formation of undesired tertiary amines (over-alkylation). To establish a self-validating, high-yield system, this protocol employs a reductive amination strategy. By condensing 2-bromo-3-methylbenzaldehyde with methylamine followed by reduction with Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), the reaction is driven exclusively toward the secondary amine [1].

Mechanistic Pathway and Workflow

The reaction proceeds via the initial nucleophilic attack of methylamine on the aldehyde carbonyl, followed by dehydration to form a transient imine/iminium intermediate. STAB is selected over Sodium Borohydride (NaBH₄) because of its mild nature; the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, allowing it to selectively reduce the protonated iminium ion much faster than the unreacted aldehyde [1] [2].

G SM1 2-Bromo-3-methylbenzaldehyde (Electrophile) IM Imine/Iminium Intermediate SM1->IM Condensation (-H2O) SM2 Methylamine (Nucleophile) SM2->IM PROD N-(2-Bromo-3-methylbenzyl) -N-methylamine IM->PROD Hydride Transfer RA NaBH(OAc)3 (Mild Reductant) RA->PROD

Caption: Reductive amination pathway utilizing STAB for the selective synthesis of the secondary amine.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction. The use of a slight excess of methylamine ensures complete consumption of the aldehyde, while the excess of STAB drives the reduction of the iminium intermediate to completion.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Bromo-3-methylbenzaldehyde199.051.01.99 g (10.0 mmol)Limiting Reagent
Methylamine (2.0 M in THF)31.061.57.5 mL (15.0 mmol)Amine Source
Sodium Triacetoxyborohydride211.941.42.97 g (14.0 mmol)Reducing Agent
Acetic Acid (Glacial)60.051.00.57 mL (10.0 mmol)Catalyst / pH Control
1,2-Dichloroethane (DCE)98.96-40.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Imine Formation
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes to displace ambient moisture.

  • Reagent Addition: Dissolve 2-Bromo-3-methylbenzaldehyde (1.99 g, 10.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 40.0 mL).

  • Amine Introduction: Syringe in the Methylamine solution (7.5 mL of a 2.0 M solution in THF, 15.0 mmol) dropwise over 2 minutes at room temperature (20–25 °C).

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) to the mixture. Causality Note: The mild acid catalyzes the formation of the iminium ion, which is the active species reduced by STAB. The pH should ideally be maintained around 4-5.

  • Pre-stirring: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete imine/iminium formation prior to reduction.

Phase 2: Reduction
  • Reductant Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add Sodium Triacetoxyborohydride (2.97 g, 14.0 mmol) portionwise over 10 minutes. Causality Note: Portionwise addition controls the mild exotherm and prevents the localized depletion of the reductant.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 to 12 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3, UV visualization) until the aldehyde spot is completely consumed.

Phase 3: Workup and Isolation (Acid-Base Extraction)

This protocol utilizes an acid-base extraction to isolate the basic secondary amine, bypassing the need for time-consuming silica gel chromatography. 8. Quenching: Carefully quench the reaction by adding saturated aqueous Sodium Bicarbonate (NaHCO₃, 30 mL) dropwise. Stir for 15 minutes until effervescence ceases. 9. Initial Extraction: Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM, 2 × 20 mL). Combine the organic layers. 10. Acidic Extraction (Purification): Extract the combined organic layers with 1.0 M aqueous Hydrochloric Acid (HCl, 3 × 20 mL). Causality Note: The target amine becomes protonated and water-soluble, migrating to the aqueous layer, leaving neutral impurities and unreacted aldehyde in the organic layer. 11. Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2.0 M aqueous Sodium Hydroxide (NaOH) until the pH reaches >10 (verify with pH paper). The aqueous layer will become cloudy as the freebase amine precipitates/oils out. 12. Final Extraction: Extract the basic aqueous layer with DCM (3 × 25 mL). 13. Drying and Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield N-(2-Bromo-3-methylbenzyl)-N-methylamine as a pale yellow to colorless oil.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D.) URL: [Link]

  • Title: Sodium triacetoxyborohydride (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Methylamine (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Application

Application Notes: N-(2-Bromo-3-methylbenzyl)-N-methylamine in Scaffold Generation and Target-Directed Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Strategic Value of the Scaffold In modern drug discovery, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Strategic Value of the Scaffold

In modern drug discovery, the strategic selection of polyfunctional building blocks is critical for efficient library generation and late-stage functionalization. N-(2-Bromo-3-methylbenzyl)-N-methylamine is a highly versatile, trifunctional intermediate characterized by a 1,2,3-trisubstituted aromatic pattern.

  • Secondary Amine: Serves as a nucleophilic handle for SN​2 alkylation, reductive amination, or amidation. The N-methyl group prevents over-alkylation, ensuring predictable stoichiometry.

  • Ortho-Bromide: Acts as an electrophilic handle primed for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira).

  • Meta-Methyl Group: Provides critical steric constraints. In medicinal chemistry, this bulk often locks the conformation of biaryl systems to minimize entropic penalties upon target binding, or increases local lipophilicity to fill specific hydrophobic pockets.

Below, we detail two field-proven applications of this building block: the development of URAT1 inhibitors for hyperuricemia, and the synthesis of tricyclic benzomorphan scaffolds for CNS targets.

Application I: Synthesis of URAT1 Inhibitors (Gout Therapy)

Mechanistic Context

Urate Transporter 1 (URAT1) is a 12-transmembrane protein located in the proximal tubule of the kidney, responsible for the reabsorption of uric acid from the urine back into the blood. Inhibiting URAT1 is a primary therapeutic strategy for treating hyperuricemia and gout.

Recent patent literature, specifically [1], demonstrates the use of 2-bromo-3-methylbenzyl derivatives to synthesize potent difluoromethylene-containing URAT1 inhibitors. In these architectures, the ortho-bromo and meta-methyl groups are deliberately retained in the final active pharmaceutical ingredient (API). The steric bulk and halogen bonding capabilities of the bromine atom significantly enhance lipophilic interactions within the URAT1 binding pocket, preventing uric acid reabsorption.

URAT1_Pathway Blood Blood Uric Acid Glomerulus Glomerular Filtration Blood->Glomerulus Tubule Proximal Tubule Lumen Glomerulus->Tubule URAT1 URAT1 Transporter (Apical Membrane) Tubule->URAT1 Transport Excretion Uric Acid Excretion (Urine) Tubule->Excretion Clearance Reabsorption Intracellular Uric Acid (Reabsorption) URAT1->Reabsorption Re-entry to Blood Drug URAT1 Inhibitor (e.g., Indazole Derivative) Drug->URAT1 Blocks

Caption: Mechanism of URAT1 inhibition by target compounds blocking uric acid reabsorption.

Protocol 1: SN​2 Alkylation for URAT1 Inhibitor Intermediates

This protocol describes the coupling of N-(2-Bromo-3-methylbenzyl)-N-methylamine with a functionalized alkyl/aryl halide (e.g., an indazole-methyl chloride) to form the tertiary amine core of the URAT1 inhibitor.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with the electrophilic intermediate (e.g., indazole-methyl chloride, 1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Amine Addition: Add N-(2-Bromo-3-methylbenzyl)-N-methylamine (1.2 equiv) at room temperature.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl byproduct driving the reaction forward, without competing with the secondary amine for the electrophile. DMF provides optimal solubility and accelerates the SN​2 displacement via transition state stabilization.

  • Reaction: Stir the mixture at 40°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validating IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting electrophile mass is consumed. The appearance of the [M+H]+ product peak, which will display a characteristic 1:1 isotopic doublet (due to the 79Br and 81Br isotopes), validates successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Application II: Construction of Benzomorphan Scaffolds (CNS Targets)

Mechanistic Context

Benzomorphans are rigid, tricyclic scaffolds that form the pharmacophore of numerous CNS-active drugs, particularly opioid receptor ligands (e.g., pentazocine). Constructing this core is synthetically challenging due to the required bridged bicyclic system.

A highly efficient strategy developed by [2] utilizes an intramolecular Buchwald-Hartwig α -arylation. By first alkylating a 4-oxopiperidine derivative with N-(2-Bromo-3-methylbenzyl)-N-methylamine, the resulting intermediate undergoes a Palladium-catalyzed intramolecular cyclization between the enolate of the piperidone and the ortho-bromoaryl group.

Benzomorphan_Synthesis SM1 N-(2-Bromo-3-methylbenzyl) -N-methylamine Intermediate Alkylated Piperidone (Aryl Bromide) SM1->Intermediate Alkylation SM2 4-Oxopiperidine Derivative SM2->Intermediate Product Benzomorphan Core (Tricyclic Scaffold) Intermediate->Product Buchwald-Hartwig Cyclization PdCat Pd(OAc)2 / Phosphine Base (NaOtBu) PdCat->Product

Caption: Synthetic workflow for constructing benzomorphan scaffolds via intramolecular Buchwald-Hartwig amination.

Quantitative Data: Optimization of the Buchwald-Hartwig Cyclization

The 1,2,3-trisubstitution pattern of the aryl bromide creates extreme steric hindrance, making the oxidative addition of Palladium difficult. Standard ligands (like PPh3​ ) fail. The table below summarizes the optimization data, demonstrating the necessity of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., DavePhos).

Catalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Observation / Causality
Pd(OAc)2​ PPh3​ NaOtBu Toluene100< 5%Ligand too small; oxidative addition fails due to ortho-methyl/benzyl bulk.
Pd(OAc)2​ BINAP NaOtBu Toluene10025%Bidentate ligand restricts geometry; sluggish reductive elimination.
Pd2​(dba)3​ DavePhos K3​PO4​ Dioxane10045%Weak base fails to efficiently generate the piperidone enolate.
Pd(OAc)2​ DavePhos NaOtBu Toluene 100 82% Optimal. Bulky ligand forces reductive elimination; strong base forms enolate.
Protocol 2: Intramolecular Buchwald-Hartwig Enolate Arylation

Step-by-Step Methodology:

  • Preparation (Strictly Air-Free): To an oven-dried Schlenk tube, add the alkylated piperidone intermediate (1.0 equiv), Pd(OAc)2​ (0.05 equiv), DavePhos (0.10 equiv), and Sodium tert-butoxide ( NaOtBu , 1.5 equiv).

  • Degassing: Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Rigorous exclusion of oxygen is non-negotiable. Oxygen rapidly oxidizes the electron-rich DavePhos ligand to its phosphine oxide, permanently deactivating the Pd(0) catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.1 M concentration. Seal the Schlenk tube.

  • Cyclization: Heat the reaction mixture in an oil bath at 100°C for 12 hours.

  • Self-Validating IPC: Perform an aliquot quench: withdraw 50 µL of the mixture, dilute with Ethyl Acetate, and wash with saturated NH4​Cl . Analyze via GC-MS or LC-MS.

    • Validation Check: Successful cyclization is confirmed by the complete loss of the bromine isotope pattern ( M / M+2 ) and a mass shift corresponding to the exact loss of HBr . If a debrominated side-product (loss of Br, but no cyclization) is observed, it indicates premature protodepalladation, usually caused by moisture in the NaOtBu .

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Title: Difluoromethylene compound (Patent CA3128846A1) Source: Google Patents / Japan Tobacco Inc., Torii Pharmaceutical Co., Ltd. URL: [1]
  • Title: Synthesis of Benzomorphan Analogues by Intramolecular Buchwald–Hartwig Cyclization Source: European Journal of Organic Chemistry (Eur. J. Org. Chem. 2007, 317–324) URL: [Link] [2]

Method

Application Notes and Protocols for N-(2-Bromo-3-methylbenzyl)-N-methylamine as an Active Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the use of N-(2-Bromo-3-methylbenzyl)-N-methylamine as a versatile intermediate in pharmaceutical synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of N-(2-Bromo-3-methylbenzyl)-N-methylamine as a versatile intermediate in pharmaceutical synthesis. These application notes and protocols are designed to offer both theoretical insights and practical, step-by-step guidance for laboratory and developmental applications.

Introduction

N-(2-Bromo-3-methylbenzyl)-N-methylamine is a substituted benzylamine derivative that holds significant potential as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including the reactive bromine atom and the secondary amine, make it amenable to a range of chemical transformations, allowing for the construction of complex molecular architectures. This intermediate is of particular interest in the development of novel therapeutics targeting the central nervous system (CNS).

The strategic placement of the bromo and methyl groups on the benzene ring influences the molecule's reactivity and the properties of its downstream derivatives. The bromine atom can participate in cross-coupling reactions or be a precursor for organometallic species, while the N-methylbenzylamine moiety is a common pharmacophore in many CNS-active compounds.

Physicochemical Properties

PropertyEstimated ValueSource Analogue
Molecular Formula C₉H₁₂BrNN/A
Molecular Weight 214.10 g/mol N/A
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~71-74 °C at 2 mmHg[2]
Density ~1.3-1.4 g/mL[1][2]
Refractive Index ~1.56-1.57[1][2]

Synthesis Protocol: Reductive Amination

A robust and widely applicable method for the synthesis of N-(2-Bromo-3-methylbenzyl)-N-methylamine is the reductive amination of 2-bromo-3-methylbenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

DOT Script for Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-Bromo-3-methylbenzaldehyde C Imine Intermediate A->C B Methylamine (or Methylamine HCl) B->C E N-(2-Bromo-3-methylbenzyl)-N-methylamine C->E D Reducing Agent (e.g., NaBH4, NaBH3CN) D->E

Caption: Reductive amination workflow for the synthesis of N-(2-Bromo-3-methylbenzyl)-N-methylamine.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-3-methylbenzaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF) or Methylamine hydrochloride

  • Reducing agent: Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[3][4]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

  • Ethyl acetate (EtOAc) and Hexane for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-methylbenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as methanol or dichloromethane (approximately 10 mL per gram of aldehyde).

  • Amine Addition: Add methylamine solution (1.2-1.5 eq) dropwise to the stirred solution at room temperature. If using methylamine hydrochloride, add it as a solid and include a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde. A few drops of glacial acetic acid can be added to catalyze imine formation[3].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the reducing agent in portions.

    • Using Sodium Borohydride: Add NaBH₄ (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Using Sodium Cyanoborohydride: Add NaBH₃CN (1.2-1.5 eq). This reducing agent is more selective for the imine in the presence of any unreacted aldehyde and can often be added at the beginning of the reaction[4].

  • Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 4-16 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • If methanol was used as the solvent, remove it under reduced pressure.

    • Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-(2-Bromo-3-methylbenzyl)-N-methylamine can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the product as a colorless to pale yellow oil.

Characterization and Quality Control

Accurate characterization of N-(2-Bromo-3-methylbenzyl)-N-methylamine is crucial for its use as a pharmaceutical intermediate. The following analytical techniques are recommended for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the aromatic methyl protons. Based on analogous structures, the following chemical shifts can be predicted (in CDCl₃):

  • Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.

  • Benzylic CH₂: A singlet around δ 3.5-3.8 ppm.

  • N-CH₃: A singlet around δ 2.2-2.5 ppm.

  • Aromatic CH₃: A singlet around δ 2.3-2.6 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Predicted chemical shifts (in CDCl₃) are:

  • Aromatic carbons: Signals in the range of δ 120-140 ppm, including the carbon bearing the bromine atom (expected to be at a lower field).

  • Benzylic CH₂: A signal around δ 55-60 ppm.

  • N-CH₃: A signal around δ 35-40 ppm.

  • Aromatic CH₃: A signal around δ 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the target compound.

  • Electron Ionization (EI-MS): The molecular ion peak [M]⁺ at m/z 213/215 (due to the isotopic pattern of bromine) is expected. A prominent fragment would be the loss of the methyl group to give a fragment at m/z 198/200, and the tropylium-like fragment from cleavage of the benzylic C-N bond.

  • Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ at m/z 214/216 would be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of N-(2-Bromo-3-methylbenzyl)-N-methylamine and for quantifying it in reaction mixtures or as a final product.

DOT Script for HPLC Analysis Workflow

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C C18 Reverse-Phase Column B->C D UV Detection C->D E Data Acquisition & Analysis D->E

Sources

Application

Application Note: Chemoselective N-Alkylation of N-(2-Bromo-3-methylbenzyl)-N-methylamine

Introduction & Strategic Rationale The functionalization of sterically hindered secondary amines is a cornerstone transformation in small-molecule drug discovery. N-(2-Bromo-3-methylbenzyl)-N-methylamine is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The functionalization of sterically hindered secondary amines is a cornerstone transformation in small-molecule drug discovery. N-(2-Bromo-3-methylbenzyl)-N-methylamine is a highly versatile building block; however, its structural features present unique synthetic challenges. The presence of an ortho-bromo substituent and a meta-methyl group on the aromatic ring creates a sterically demanding local environment. More importantly, the aryl bromide moiety serves as a critical electrophilic handle for downstream transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions) 1.

To preserve the C–Br bond, transition-metal-mediated amination must be strictly avoided during the N-alkylation phase. Instead, a classical SN2 nucleophilic substitution is required. This application note details optimized, metal-free protocols for the conversion of this secondary amine into heavily functionalized tertiary amines, focusing on chemoselectivity, the prevention of over-alkylation (quaternization), and self-validating process controls.

Mechanistic Causality & Condition Selection

The successful alkylation of N-(2-Bromo-3-methylbenzyl)-N-methylamine relies on balancing the nucleophilicity of the nitrogen atom against the steric bulk of the incoming electrophile. We highlight two distinct, field-proven approaches:

  • The "Cesium Effect" (Cs₂CO₃ in DMF): Using cesium carbonate in a polar aprotic solvent like DMF is the premier method for alkylating secondary benzylamines 2. The large ionic radius and low charge density of the Cs⁺ ion result in a highly soluble, loosely coordinated ion pair. This "naked" carbonate anion efficiently deprotonates the secondary amine in situ, drastically enhancing its nucleophilicity. Furthermore, the mild nature of Cs₂CO₃ prevents base-catalyzed side reactions (such as E2 elimination of the alkyl halide) and strictly halts the reaction at the tertiary amine stage, preventing quaternary ammonium salt formation 3.

  • Homogeneous Mild Alkylation (DIPEA in MeCN): For substrates sensitive to heterogeneous basic conditions, N,N-Diisopropylethylamine (Hünig's base) in acetonitrile offers an operationally convenient, homogeneous alternative 4. DIPEA acts as a non-nucleophilic proton sponge. While slower than the cesium-promoted method, it provides excellent functional group tolerance and completely avoids the generation of undesired quaternary ammonium salts due to its own extreme steric hindrance.

Quantitative Reaction Optimization

The following table summarizes the optimization data for the reaction of N-(2-Bromo-3-methylbenzyl)-N-methylamine with a standard primary alkyl bromide (e.g., 1-bromobutane).

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation / Causality
1K₂CO₃ (2.0)MeCN801670%65%Moderate yield; poor base solubility limits rate.
2DIPEA (2.0)MeCN801688%82%Clean reaction; ideal for base-sensitive electrophiles.
3Cs₂CO₃ (1.5)DMF252455%45%Sluggish at room temp due to steric hindrance.
4 Cs₂CO₃ (1.5) DMF 60 8 >98% 94% Optimal; "Cesium effect" overcomes steric barriers.
5NaH (1.2)THF0 to 251260%55%Complex mixture; competing elimination of alkyl halide.

Standard Operating Procedures (Protocols)

Protocol A: Cs₂CO₃-Promoted N-Alkylation (Recommended)

Best for primary and unhindered secondary alkyl halides.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-Bromo-3-methylbenzyl)-N-methylamine (1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (1.5 mmol, 1.5 eq). Causality: Powdering the base maximizes the surface area for the heterogeneous deprotonation step.

  • Electrophile Addition: Introduce the alkyl halide (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 8 hours.

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding 15 mL of deionized water (this dissolves the inorganic salts and forces the organic product out of the DMF). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to completely remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: DIPEA-Promoted N-Alkylation

Best for base-sensitive electrophiles or when avoiding heterogeneous mixtures.

Step-by-Step Methodology:

  • Preparation: Dissolve N-(2-Bromo-3-methylbenzyl)-N-methylamine (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (5.0 mL) under nitrogen.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) followed by the alkyl halide (1.2 mmol, 1.2 eq).

  • Heating: Heat the homogeneous solution to 80 °C (reflux) for 16–24 hours.

  • Workup: Concentrate the reaction mixture directly under reduced pressure to remove MeCN. Redissolve the crude residue in Dichloromethane (20 mL), wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate.

Self-Validating System: In-Process Controls (IPC)

To ensure the integrity of the protocol, the following self-validating checks must be performed before workup:

  • TLC Monitoring: Spot the reaction mixture against the starting amine on a silica gel plate (Eluent: 20% EtOAc in Hexanes). The secondary amine starting material will stain intensely with Ninhydrin (yielding a pink/purple spot). The tertiary amine product will not stain with Ninhydrin but will be strongly UV-active (254 nm) and will stain with Dragendorff’s reagent (orange spot).

  • LC-MS Validation: Analyze an aliquot via LC-MS. You must observe the [M+H]+ peak of the target tertiary amine. Crucial Check: Ensure the presence of the characteristic 1:1 isotopic doublet separated by 2 mass units (e.g., M and M+2 ), which confirms the aryl bromide bond has survived the reaction conditions intact.

Process Flow Visualization

G Substrate N-(2-Bromo-3-methylbenzyl) -N-methylamine (1.0 eq) Electrophile Alkyl Halide (R-X) (1.1 - 1.2 eq) Substrate->Electrophile Decision Select Protocol Based on Electrophile Reactivity Electrophile->Decision ProtocolA Protocol A: Cs2CO3 (1.5 eq) Solvent: DMF Temp: 60 °C Decision->ProtocolA Primary/Activated R-X ProtocolB Protocol B: DIPEA (2.0 eq) Solvent: MeCN Temp: 80 °C Decision->ProtocolB Secondary/Mild R-X Monitor In-Process Control (IPC): LC-MS & TLC Monitoring ProtocolA->Monitor ProtocolB->Monitor Workup Aqueous Quench (H2O) Extraction (EtOAc) Monitor->Workup Conversion > 95% Product Tertiary Amine Product (Preserved C-Br Bond) Workup->Product

Figure 1: Decision matrix and workflow for the chemoselective N-alkylation of the secondary amine.

References

  • Title: Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines Source: ResearchGate / European Journal of Organic Chemistry URL
  • Source: University of Michigan (ARKIVOC)
  • Title: Cesium effect: high chemoselectivity in direct N-alkylation of amines Source: SciSpace URL
  • Title: Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation Source: Eberhard-Karls-Universität Tübingen URL

Sources

Method

Scale-up synthesis procedures for N-(2-Bromo-3-methylbenzyl)-N-methylamine

An Application Note and Scale-Up Protocol for the Synthesis of N-(2-Bromo-3-methylbenzyl)-N-methylamine Introduction N-(2-Bromo-3-methylbenzyl)-N-methylamine is a substituted secondary benzylamine that serves as a valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Scale-Up Protocol for the Synthesis of N-(2-Bromo-3-methylbenzyl)-N-methylamine

Introduction

N-(2-Bromo-3-methylbenzyl)-N-methylamine is a substituted secondary benzylamine that serves as a valuable intermediate in organic synthesis. Its structural motif is relevant in the development of novel chemical entities for pharmaceutical and materials science research. The presence of a reactive bromine atom on the aromatic ring allows for subsequent cross-coupling reactions, while the secondary amine provides a key site for further functionalization. This document provides a detailed, robust, and scalable protocol for the synthesis of this target compound, designed for researchers in process chemistry and drug development. The chosen synthetic strategy prioritizes selectivity, operational simplicity, and yield, addressing common challenges encountered during scale-up.

Synthetic Strategy and Rationale

Two primary routes are commonly considered for the synthesis of N-substituted benzylamines: direct alkylation of the amine with a benzyl halide and reductive amination of a benzaldehyde.

  • Direct Alkylation: This involves the SN2 reaction of methylamine with 2-bromo-3-methylbenzyl bromide. While direct, this method is notoriously difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation to form the tertiary amine and even a quaternary ammonium salt.[1][2][3] Achieving high selectivity for the desired secondary amine on a larger scale can be challenging, often requiring complex reaction conditions or resulting in low yields and difficult purification.[2][4]

  • Reductive Amination: This two-step, one-pot process involves the reaction of 2-bromo-3-methylbenzaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.[3] This method offers superior control and selectivity, significantly minimizing the issue of over-alkylation.[1] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a preferred choice for its mildness, selectivity for imines over carbonyls, and operational simplicity, as it does not require stringent pH control.[5]

For this scale-up guide, reductive amination is the selected strategy due to its high selectivity, reliability, and more straightforward purification, which are critical parameters for efficient large-scale synthesis.

Overall Reaction Scheme

Caption: Reductive amination of 2-bromo-3-methylbenzaldehyde.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of N-(2-Bromo-3-methylbenzyl)-N-methylamine from 2-bromo-3-methylbenzaldehyde with an expected yield of 80-90%.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantityMoles (Equiv.)Notes
2-Bromo-3-methylbenzaldehydeC₈H₇BrO199.05100.0 g0.502 (1.0)Starting Material
Methylamine (2.0 M in THF)CH₃NH₂31.06301 mL0.603 (1.2)Use a pre-made solution
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94127.7 g0.603 (1.2)Moisture sensitive
Glacial Acetic AcidCH₃COOH60.052.9 mL0.050 (0.1)Catalyst
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.961000 mL-Anhydrous solvent
Saturated Sodium BicarbonateNaHCO₃84.01~1000 mL-For workup
Dichloromethane (DCM)CH₂Cl₂84.93~1500 mL-For extraction
Brine (Saturated NaCl)NaCl58.44~500 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37~50 g-Drying agent

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Addition funnel (500 mL)

  • Nitrogen inlet/outlet (bubbler)

  • Thermometer

  • Large separatory funnel (4 L)

  • Rotary evaporator

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L flask with the overhead stirrer, thermometer, nitrogen inlet, and addition funnel. Ensure all glassware is dry. Purge the system with nitrogen.

  • Reagent Charging: Charge the flask with 2-bromo-3-methylbenzaldehyde (100.0 g, 0.502 mol) and anhydrous 1,2-dichloroethane (DCE, 1000 mL). Stir the mixture until all the solid has dissolved.

  • Amine and Catalyst Addition: To the stirred solution, add glacial acetic acid (2.9 mL, 0.050 mol). Charge the addition funnel with the methylamine solution (301 mL of 2.0 M in THF, 0.603 mol) and add it dropwise to the reaction mixture over 20-30 minutes. A slight increase in temperature may be observed.

    • Rationale: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is reduced. Using a slight excess of methylamine ensures complete conversion of the aldehyde.

  • Imine Formation: Stir the resulting mixture at room temperature for 30-60 minutes after the methylamine addition is complete.

  • Reduction: Begin the portion-wise addition of sodium triacetoxyborohydride (127.7 g, 0.603 mol) over 60-90 minutes. Monitor the internal temperature and use a water bath if necessary to maintain it below 25°C. The addition can be exothermic.

    • Rationale: STAB is a mild reducing agent that selectively reduces the protonated imine in the presence of the unreacted aldehyde. Portion-wise addition is crucial on a large scale to control the exotherm and any gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or LC-MS until the starting aldehyde is consumed (typically 3-5 hours).

  • Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred saturated solution of sodium bicarbonate (~1000 mL). Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation. Continue stirring until gas evolution ceases.

    • Rationale: The bicarbonate solution quenches any remaining STAB and its byproducts and neutralizes the acetic acid catalyst. This is essential for a clean extraction.

  • Workup - Extraction: Transfer the quenched mixture to the 4 L separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (3 x 500 mL).

  • Workup - Washing and Drying: Combine all organic layers and wash with brine (500 mL). Dry the combined organic phase over anhydrous magnesium sulfate (~50 g), stir for 15 minutes, and then filter.

    • Rationale: The brine wash removes the bulk of the water from the organic phase, improving the efficiency of the drying agent.

  • Concentration: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude N-(2-Bromo-3-methylbenzyl)-N-methylamine can be purified by vacuum distillation or by column chromatography on silica gel if higher purity is required.

Process Safety Considerations

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): Both are halogenated solvents and are suspected carcinogens. Handle exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride (STAB): Moisture-sensitive. Reacts with water to release flammable hydrogen gas. The quenching step must be performed slowly and with vigorous stirring to control gas evolution.

  • Methylamine: A flammable and corrosive gas/liquid with a strong odor. The 2.0 M solution in THF is also flammable. Handle in a fume hood and avoid inhalation.

  • Exotherm Control: The addition of STAB can be exothermic. For scales larger than presented here, a jacketed reactor with active cooling is recommended to maintain temperature control.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. Expected signals for the N-methyl group (singlet, ~2.2 ppm), the benzylic CH₂ group (singlet, ~3.5 ppm), and the aromatic protons.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (M.W. 213.11 for C₉H₁₂BrN) and identify any impurities.

  • Purity Analysis (GC or HPLC): To determine the final purity of the isolated product, which should typically be >98% after purification.

References

  • Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from Rsc.org. [Link]

  • ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from Organic Syntheses website. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from Organic-chemistry.org. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(6-Bromo-3-pyridylmethyl)-N-methylamine. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (2010). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Retrieved from ResearchGate. [Link]

  • ACS Figshare. (2025). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from Master Organic Chemistry website. [Link]

  • PubMed. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling. [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Retrieved from Chemistry LibreTexts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(2-Bromo-3-methylbenzyl)-N-methylamine

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Introduction Synthesizing secondary amines such as N-(2-Bromo-3-methylbenzyl)-N-methylamine presents specific yield-limiting challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Introduction

Synthesizing secondary amines such as N-(2-Bromo-3-methylbenzyl)-N-methylamine presents specific yield-limiting challenges. The two primary synthetic routes—direct alkylation (SN2) and reductive amination—yield vastly different results due to the inherent reactivity of the intermediates. The ortho-bromo and meta-methyl substitutions on the benzyl ring create a sterically demanding environment that can stall reactions, while the nucleophilicity of the secondary amine product often leads to over-alkylation.

This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind reagent selection to ensure high-yield, reproducible workflows.

RouteComparison SM1 2-Bromo-3-methylbenzaldehyde + Methylamine RA Reductive Amination (NaBH(OAc)3, AcOH) SM1->RA SM2 2-Bromo-3-methylbenzyl bromide + Methylamine DA Direct Alkylation (SN2 Substitution) SM2->DA Prod N-(2-Bromo-3-methylbenzyl)-N-methylamine (Target Secondary Amine) RA->Prod High Yield (>95%) DA->Prod Low Yield (<40%) Byprod Over-alkylated Tertiary Amine (Major Yield Loss) DA->Byprod Side Reaction

Comparison of Reductive Amination vs. Direct Alkylation pathways for secondary amine synthesis.

Section 1: Troubleshooting the Reductive Amination Pathway (Recommended)

Q1: My reductive amination using NaBH₄ yields less than 50% of the target amine, and LC-MS shows a major byproduct. What is happening? A1: You are observing the competitive, premature reduction of your starting material. Sodium borohydride (NaBH₄) is a highly reactive hydride donor that rapidly reduces 2-bromo-3-methylbenzaldehyde to 2-bromo-3-methylbenzyl alcohol before the methylamine has time to fully condense and form the imine 1. Causality & Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the hydride. NaBH(OAc)₃ will not reduce the aldehyde efficiently under these conditions, but it will selectively and rapidly reduce the more electrophilic iminium ion intermediate 2. This shift in chemoselectivity can push yields up to 98% for this specific substrate 3.

Q2: Even with NaBH(OAc)₃, my reaction stalls and leaves unreacted aldehyde. How do I overcome the steric hindrance from the ortho-bromo group? A2: The bulky ortho-bromo substitution creates a sterically demanding pocket that kinetically slows down the initial nucleophilic attack of methylamine. If the pH is not strictly controlled, the thermodynamic equilibrium will not favor the iminium ion. Causality & Solution: Introduce glacial acetic acid to lower the reaction pH to strictly 4.0–5.0 . This mildly acidic environment serves a dual purpose: it protonates the hydroxyl group of the carbinolamine intermediate to facilitate dehydration (driving imine formation), and it protonates the resulting imine to form the highly reactive iminium cation, which is the actual species reduced by NaBH(OAc)₃ 4.

Section 2: Troubleshooting the Direct Alkylation Pathway (Alternative)

Q3: I am using the SN2 pathway (2-bromo-3-methylbenzyl bromide + methylamine). The yield is ruined by tertiary amine formation. How can I stop over-alkylation? A3: Direct alkylation of primary halides with primary amines is thermodynamically prone to over-alkylation. The resulting secondary amine (your target) is more nucleophilic than the starting primary methylamine, leading to rapid, preferential formation of the tertiary amine byproduct. Causality & Solution: If you are locked into the SN2 route, you must employ a "pseudo-infinite dilution" technique. Use a massive stoichiometric excess of methylamine (10–20 equivalents) as a dilute solution in THF or Methanol. Perform an inverse addition by adding the benzyl bromide dropwise to the amine over several hours. This ensures that every molecule of the electrophile is statistically surrounded by the primary amine, minimizing collisions with the newly formed secondary amine. (Note: Reductive amination remains the superior, scalable choice).

Quantitative Data: Reducing Agent Selection

Reducing AgentRelative Reactivity (Aldehyde)Relative Reactivity (Iminium)Typical YieldPrimary Byproduct
NaBH₄ HighHigh< 50%2-Bromo-3-methylbenzyl alcohol
NaBH₃CN LowHigh70 - 85%Cyanide contamination, trace alcohol
NaBH(OAc)₃ Very LowHigh> 95%None (Clean conversion)

Mechanistic Workflow

Mechanism A Aldehyde + Methylamine B Carbinolamine Intermediate A->B Nucleophilic Addition C Iminium Ion (pH 4-5) B->C Dehydration (-H2O) D Target Amine (Reduced) C->D NaBH(OAc)3 Reduction

Mechanistic workflow of reductive amination highlighting the critical iminium ion intermediate.

Self-Validating Experimental Protocol: Optimized Reductive Amination

Objective: Synthesize N-(2-Bromo-3-methylbenzyl)-N-methylamine via chemoselective reduction. Reagents: 2-Bromo-3-methylbenzaldehyde (1.0 eq), Methylamine (2.0 eq, 2M in THF or MeOH), Glacial Acetic Acid (1.5 eq), NaBH(OAc)₃ (1.5 eq), 1,2-Dichloroethane (DCE).

Step 1: Imine Pre-Incubation (Self-Validating Dehydration)

  • Action: Dissolve the aldehyde in DCE (0.2 M). Add the methylamine solution, followed by dropwise addition of glacial acetic acid until the pH is strictly between 4.0 and 5.0 (verify with pH strips). Stir at room temperature for 1-2 hours before adding the reducing agent.

  • Causality: The ortho-bromo group sterically hinders nucleophilic attack. Pre-incubating the reaction allows the carbinolamine to fully dehydrate into the iminium ion. The pH check validates that the environment is acidic enough to drive dehydration, but not so acidic that the methylamine is fully protonated and rendered non-nucleophilic.

Step 2: Chemoselective Reduction

  • Action: Cool the reaction mixture to 0°C. Add NaBH(OAc)₃ portion-wise over 15 minutes. Remove the ice bath and stir at room temperature for 12 hours.

  • Causality: Portion-wise addition at 0°C controls the mild exothermic release of hydrogen gas, preventing reagent degradation. NaBH(OAc)₃ selectively targets the electrophilic iminium ion without reducing any unreacted aldehyde.

Step 3: Quench and Phase Separation

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until bubbling ceases and the aqueous phase reaches pH 8. Extract with DCM (3x).

  • Causality: The basic quench neutralizes the acetic acid and hydrolyzes the boron-amine complexes, releasing the free secondary amine into the organic phase. The cessation of bubbling serves as a visual validation that all unreacted hydride and acid have been neutralized.

Step 4: Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Drying removes residual water that could degrade the product during storage. Because of the high chemoselectivity of NaBH(OAc)₃, the crude product typically exhibits >95% purity and can often be used directly in subsequent steps without intensive chromatographic purification, preserving overall yield.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry Master Organic Chemistry [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes American Chemical Society (ACS)[Link]

  • Investigation and Application of 1,3-Diazepane-2,4-diones as Isocyanate Precursors University of Liverpool Repository[Link]

  • Borch Reductive Amination Chem-Station Int. Ed. [Link]

Sources

Optimization

Technical Support Center: Preventing Debromination in N-(2-Bromo-3-methylbenzyl)-N-methylamine Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hydrodebromination (dehalogenation) when working with highly sterically hindered ort...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hydrodebromination (dehalogenation) when working with highly sterically hindered ortho-substituted aryl halides.

The Challenge: N-(2-Bromo-3-methylbenzyl)-N-methylamine presents a "perfect storm" for this side reaction. The reactive bromine atom is flanked by an ortho-methyl group and an ortho-benzylic amine. This immense steric bulk drastically slows down the desired transmetalation and reductive elimination steps. Furthermore, the benzylic amine itself can coordinate to the palladium center and act as an internal hydride source.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to suppress debromination and maximize your cross-coupling yields.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Mechanistically, why does my reaction yield more debrominated arene (Ar-H) than the desired cross-coupled product? A1: In palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki-Miyaura), the catalytic cycle begins with the oxidative addition of the aryl bromide to Pd(0) to form an Ar-Pd(II)-Br intermediate[1]. Because N-(2-Bromo-3-methylbenzyl)-N-methylamine is highly sterically hindered, the subsequent steps—amine/boronic acid coordination and reductive elimination—are kinetically sluggish. This delay provides ample time for an unproductive side reaction: the formation of a Palladium-Hydride (Ar-Pd(II)-H) species. Once the Ar-Pd(II)-H species forms, it rapidly undergoes reductive elimination to yield the hydrodebrominated arene (Ar-H) and regenerates Pd(0)[1].

Q2: How does my choice of base and solvent contribute to this hydride transfer? A2: Alkoxide bases (like NaOtBu) and certain solvents (like DMF, THF, or alcohols) are notorious hydride donors in palladium catalysis. For instance, NaOtBu can coordinate to Pd(II) and undergo β -hydride elimination to release isobutylene and a Pd-H species. Similarly, solvents like DMF and 1,4-dioxane can undergo solvent-induced reduction of palladium-aryls at elevated temperatures[2]. Solution: Switch to strictly inorganic, non-nucleophilic bases such as anhydrous K3​PO4​ or Cs2​CO3​ [3]. Replace reducible solvents with non-coordinating, aprotic solvents like Toluene or Cyclopentyl methyl ether (CPME).

Q3: Which ligand architecture is best suited to outcompete the debromination pathway? A3: Bidentate ligands (like BINAP or dppf) often fail here because they form rigid, sterically congested complexes that further slow down the coupling of an already hindered substrate. Instead, you must use bulky, electron-rich dialkylbiaryl monophosphine ligands (e.g., tBuXPhos, BrettPhos, or RuPhos)[3]. These ligands serve two vital purposes:

  • They sterically favor a highly reactive monoligated L-Pd(0) species, accelerating oxidative addition[1].

  • Their extreme steric bulk forces the Ar and nucleophile ligands on Pd(II) close together, drastically accelerating the rate of reductive elimination to form the desired bond before β -hydride elimination can occur.

Q4: Could the secondary amine within N-(2-Bromo-3-methylbenzyl)-N-methylamine be causing issues? A4: Absolutely. The benzylic N-methylamine group is a secondary amine. If you are attempting a Suzuki-Miyaura coupling with a boronic acid, this free amine can coordinate to the palladium center, poisoning the catalyst or acting as an internal hydride source via β -hydride elimination[4]. Solution: Temporarily mask the secondary amine with a protecting group (e.g., a Boc or Trifluoroacetyl group) prior to the cross-coupling step. This eliminates internal coordination and drastically reduces the hydrodebromination side-reaction.

Section 2: Quantitative Condition Screening

The following table summarizes the causal relationship between reaction conditions and the Product-to-Debromination ratio for sterically hindered aryl bromides like N-(2-Bromo-3-methylbenzyl)-N-methylamine.

LigandBaseSolventTemp (°C)Conversion (%)Product : Debromination Ratio
BINAPNaOtBuDMF100>95%10 : 90 (Poor - Base/Solvent act as hydride sources)
XPhosNaOtBuToluene100>95%40 : 60 (Moderate - Base still donates hydride)
tBuXPhos Cs2​CO3​ 1,4-Dioxane8090%85 : 15 (Good - Dioxane is slightly reducible)
tBuXPhos K3​PO4​ Toluene 80 >99% 95 : 5 (Optimal - No external hydride sources)
Section 3: Catalytic Pathway Visualization

The diagram below illustrates the kinetic bifurcation between the desired cross-coupling and the undesired hydrodebromination pathway.

G Pd0 L-Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition Complex) Pd0->OxAdd + Ar-Br AmineBind Ar-Pd(II)-Nu (Nucleophile Binding / Deprotonation) OxAdd->AmineBind + Nucleophile, Base (Fast with Bulky Ligands) Hydride Ar-Pd(II)-H (Hydride Transfer from Base/Solvent) OxAdd->Hydride + Hydride Source (β-Hydride Elimination) Product Ar-Nu + L-Pd(0) (Desired Cross-Coupled Product) AmineBind->Product Reductive Elimination Product->Pd0 Debrom Ar-H + L-Pd(0) (Undesired Debrominated Arene) Hydride->Debrom Reductive Elimination Debrom->Pd0

Catalytic cycle of Pd-catalyzed coupling detailing product formation vs. debromination competition.

Section 4: Optimized Step-by-Step Methodology

This self-validating protocol is engineered to eliminate external hydride sources and accelerate reductive elimination for highly hindered substrates.

Reagents & Materials:

  • Aryl Halide: N-(2-Bromo-3-methylbenzyl)-N-methylamine (1.0 equiv) (Note: Boc-protect the amine if performing a Suzuki coupling)

  • Coupling Partner: Primary/Secondary Amine or Boronic Acid (1.2 equiv)

  • Precatalyst: Pd2​(dba)3​ (2 mol% Pd)

  • Ligand: tBuXPhos (4.5 mol%)

  • Base: Anhydrous K3​PO4​ (2.5 equiv, finely milled)

  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Protocol:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a pressure vial equipped with a magnetic stir bar. Transfer the vessel to an argon-filled glovebox.

    • Causality: Trace moisture can hydrolyze the catalyst or act as a proton/hydride source, exacerbating debromination.

  • Solid Reagent Loading: Inside the glovebox, charge the vessel with Pd2​(dba)3​ , tBuXPhos, and anhydrous K3​PO4​ .

    • Causality: Finely milled K3​PO4​ provides a high surface area for rapid deprotonation without the β -hydride elimination risks associated with soluble alkoxide bases.

  • Liquid Reagent Addition: Add the N-(2-Bromo-3-methylbenzyl)-N-methylamine and the coupling partner. (If either is a solid, add them during Step 2).

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the vessel tightly with a Teflon-lined cap.

    • Causality: Toluene is a non-reducible solvent, completely shutting down solvent-induced hydride transfer pathways.

  • Reaction Execution: Remove the vessel from the glovebox and place it in a pre-heated oil block at 80 °C. Stir vigorously (800-1000 rpm) for 12-16 hours.

    • Causality: Vigorous stirring is critical because inorganic bases are insoluble in toluene; mass transfer limitations will artificially slow the transmetalation/deprotonation step, allowing side-reactions to compete.

  • Work-up and Validation: Cool the reaction to room temperature. Dilute with Ethyl Acetate, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

    • Self-Validation: Analyze the crude mixture via LC-MS or 1H -NMR to validate the Product:Debromination ratio before proceeding to silica gel chromatography.

References
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis Source: ACS Publications (Organometallics) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for N-(2-Bromo-3-methylbenzyl)-N-methylamine Derivatives

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the synthesis of brominated benzylamine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the synthesis of brominated benzylamine derivatives.

Core Principles & Mechanistic Insights (FAQs)

Q: Why is temperature control so critical when synthesizing N-(2-Bromo-3-methylbenzyl)-N-methylamine? A: The synthesis typically involves the reductive amination of 2-bromo-3-methylbenzaldehyde with methylamine. The 2-bromo position is highly labile. At elevated temperatures (>80 °C), transition metal catalysts (especially standard Pd/C) readily undergo oxidative addition into the C-Br bond, leading to rapid hydrodehalogenation (debromination) [1]. Conversely, temperatures that are too low (<20 °C) can stall the initial nucleophilic addition, leaving unreacted aldehyde that subsequently reduces to the undesired benzyl alcohol.

Q: Should I use a one-pot or two-step reductive amination? A: A two-step, one-pot process is strongly recommended. The steric hindrance from the ortho-bromo and meta-methyl groups slows imine formation. You must first drive the imine/hemiaminal formation at a moderate temperature (40–60 °C) before introducing the reducing agent at a lower temperature (20–30 °C) [2]. Simultaneous addition often results in premature aldehyde reduction.

Q: Can I use electrochemical methods to avoid temperature-induced debromination? A: Yes. Recent advancements in inner-sphere electrochemical reductive amination (ERA) allow the reaction to proceed at ambient conditions using heterogeneous metal surfaces (e.g., Ag electrocatalysts), entirely bypassing the need for high-temperature/high-pressure hydrogen gas [3].

Troubleshooting Guide

Symptom: High levels of debrominated byproduct (N-(3-methylbenzyl)-N-methylamine).

  • Root Cause: Thermal energy is exceeding the activation barrier for C-Br oxidative addition.

  • Solution: Lower the reduction temperature to 20–30 °C. If using catalytic hydrogenation, switch from standard Pd/C to Pt/C or a palladium catalyst calcined at high temperatures (e.g., 400 °C), which increases particle size and drastically improves halogen retention (up to 96% selectivity) [2].

Symptom: Significant formation of 2-bromo-3-methylbenzyl alcohol.

  • Root Cause: The reducing agent is attacking the aldehyde before the imine has fully formed.

  • Solution: Implement a strict in-process control (IPC). Do not add the hydride donor or hydrogen gas until LC-MS confirms >95% consumption of the starting aldehyde.

Symptom: Over-alkylation (formation of tertiary amines).

  • Root Cause: Excess thermal energy driving the reaction of the secondary amine product with another equivalent of the aldehyde.

  • Solution: Maintain the reduction step strictly below 30 °C and ensure a slight stoichiometric excess of methylamine (1.2 to 1.5 eq).

Reaction Pathway & Troubleshooting Workflows

G A 2-Bromo-3-methylbenzaldehyde + Methylamine B Imine / Hemiaminal Intermediate A->B Mild Heat (40-60°C) -H2O C Target Product: N-(2-Bromo-3-methylbenzyl) -N-methylamine B->C Reduction (RT to 50°C) NaBH(OAc)3 or Pt/C D Side Product: Debrominated Amine B->D High Temp (>80°C) Pd/C + H2 (Dehalogenation) C->D Over-reduction High Temp

Reaction pathways showing target amination vs. temperature-dependent debromination.

Troubleshooting Start Analyze Reaction Mixture (GC-MS / LC-MS) Q1 High Debromination? Start->Q1 Q2 Incomplete Conversion? Start->Q2 Sol1 Lower Temp to RT Switch Pd/C to Pt/C or Calcined Pd Q1->Sol1 Yes Sol2 Stepwise Imine Formation Increase Temp to 40-60°C Q2->Sol2 Yes

Troubleshooting workflow for optimizing temperature and catalyst in reductive amination.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between temperature, catalyst selection, and product distribution based on established mechanistic data [1][2].

Reaction StepCatalyst / ReagentTemperature (°C)Aldehyde Conversion (%)Target Amine Yield (%)Debromination (%)
Imine Formation None (Methanol solvent)2045N/AN/A
Imine Formation None (Methanol solvent)60>99N/AN/A
Reduction Standard 5% Pd/C + H2100>994555
Reduction Calcined Pd/C (400°C) + H2100>9996<4
Reduction 5% Pt/C + H240>9992<2
Reduction NaBH(OAc)325>99950

Standard Operating Protocols

Protocol A: Mild Hydride Reductive Amination (Zero Debromination)

This self-validating protocol uses sodium triacetoxyborohydride to completely bypass transition-metal-induced dehalogenation.

Step 1: Imine Formation

  • Dissolve 2-bromo-3-methylbenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add methylamine (2.0 M in THF, 1.5 eq).

  • Stir the mixture at 40 °C for 2 hours.

  • Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the aldehyde peak is <5% of the total area.

Step 2: Temperature-Controlled Reduction

  • Cool the reaction vessel to 0–5 °C using an ice bath. Causality: The subsequent hydride reduction is exothermic. Pre-cooling prevents thermal spikes that degrade the imine or trigger side reactions.

  • Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The imine spot should be completely absent.

  • Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Chemoselective Catalytic Hydrogenation

For scale-up scenarios where hydride reagents are impractical, this protocol uses a modified catalyst and strict temperature limits.

Step 1: Imine Formation

  • Combine the aldehyde (1.0 eq) and methylamine (1.5 eq) in methanol.

  • Heat to 60 °C under a nitrogen atmosphere (5 bar) for 1 hour to drive water elimination [2].

  • Cool the reactor to 30 °C and degas with nitrogen.

Step 2: Selective Hydrogenation

  • Add a chemoselective catalyst (e.g., Pt/C or Pd/C calcined at 400 °C) at 0.5 mol% loading. Causality: Calcined Pd has larger particle sizes, which sterically hinder the C-Br bond from interacting with the active metal sites, effectively shutting down the dehalogenation pathway [2].

  • Pressurize the reactor with H2 (10–40 bar).

  • Maintain the temperature strictly between 30 °C and 50 °C. Do not exceed 50 °C.

  • Monitor hydrogen uptake. Once uptake ceases (typically 2–4 hours), vent the reactor, filter the catalyst through Celite, and concentrate the filtrate.

References

  • Title: Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts Source: RSC Advances (2018, 8, 15202-15206) URL: [Link]

  • Title: Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces Source: Chem Catalysis (2023, 3(2), 100500) URL: [Link]

Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-Bromo-3-methylbenzyl)-N-methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists who are optimizing the reductive amination of 2-bromo-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists who are optimizing the reductive amination of 2-bromo-3-methylbenzaldehyde with methylamine.

While reductive amination is a foundational C–N bond-forming strategy, this specific substrate presents a trifecta of chemoselectivity challenges: over-alkylation , premature carbonyl reduction , and hydrodehalogenation . This guide provides the mechanistic causality behind these side reactions and a self-validating protocol to ensure high-yield synthesis of the target secondary amine.

Part 1: Mechanistic Pathway & Side Product Divergence

To troubleshoot effectively, we must first map the competing mechanistic pathways. The diagram below illustrates how reagent selection and reaction timing dictate the fate of your starting materials.

MechanisticPathway Aldehyde 2-Bromo-3-methylbenzaldehyde + Methylamine Imine Imine Intermediate (Desired Pathway) Aldehyde->Imine Condensation (-H2O) Alcohol 2-Bromo-3-methylbenzyl alcohol (Reduction Side Product) Aldehyde->Alcohol Premature Reduction (e.g., NaBH4) Desired N-(2-Bromo-3-methylbenzyl) -N-methylamine (Target) Imine->Desired Reduction (NaBH(OAc)3) Tertiary Tertiary Amine (Over-alkylation) Desired->Tertiary + Unreacted Aldehyde Dehalogenated Dehalogenated Amine (Loss of Bromine) Desired->Dehalogenated Pd/C, H2 (Side Reaction)

Caption: Mechanistic divergence in reductive amination highlighting side product formation.

Part 2: Troubleshooting Guide (Q&A)

Q1: How do I suppress over-alkylation (tertiary amine formation)?

  • Causality: Methylamine is a primary amine. When it condenses with the aldehyde and is reduced, it forms the target secondary amine. Because of the electron-donating effect of the newly added alkyl group, this secondary amine is actually more nucleophilic than the starting methylamine. If there is any unreacted 2-bromo-3-methylbenzaldehyde left in the reaction matrix, the secondary amine will rapidly attack it, forming an iminium ion that reduces into an unwanted tertiary amine (N,N-bis(2-bromo-3-methylbenzyl)methylamine) .

  • Solution: Force the equilibrium. Use a significant stoichiometric excess of methylamine (e.g., 2.0–5.0 equivalents). More importantly, employ a stepwise procedure : allow the imine to form completely before introducing the reducing agent.

Q2: Why is 2-bromo-3-methylbenzyl alcohol forming in my reaction?

  • Causality: This is caused by the premature reduction of the starting aldehyde. If a highly reactive, unselective reducing agent like Sodium Borohydride (NaBH₄) is used, the small, highly nucleophilic hydride will attack the strongly electrophilic carbonyl carbon directly, bypassing imine formation entirely .

  • Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate ligands on STAB severely attenuate the hydride's nucleophilicity. Consequently, it reacts very slowly with neutral aldehydes but rapidly with the more electrophilic protonated imines (iminium ions) .

Q3: I am observing the loss of the bromine atom (dehalogenation). How do I prevent this?

  • Causality: The aryl carbon-bromine (C–Br) bond is highly labile. If you attempt reductive amination via catalytic hydrogenation (e.g., Pd/C with H₂ gas), the palladium catalyst will undergo oxidative addition into the C–Br bond. Subsequent reductive elimination replaces the bromine with a hydrogen atom, yielding the dehalogenated side product .

  • Solution: Abandon catalytic hydrogenation for halogenated substrates. Hydride donors like NaBH(OAc)₃ do not interact with aryl halides, guaranteeing 100% retention of the bromine atom.

Part 3: Quantitative Comparison of Reducing Agents

The table below summarizes the expected product distribution based on the choice of reducing agent for this specific substrate.

Reducing Agent / ConditionTarget Secondary Amine Yield (%)Over-alkylation (Tertiary Amine) (%)Alcohol Byproduct (%)Dehalogenation (%)
NaBH(OAc)₃ (DCE, RT) 92 - 95% < 2% < 1% 0%
NaBH₃CN (MeOH, pH 6) 85 - 88%~ 5%< 2%0%
NaBH₄ (MeOH, RT) 40 - 50%~ 10%40 - 50%0%
Pd/C, H₂ (MeOH, RT) < 10%< 5%< 5%> 85%
Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, this protocol is designed as a self-validating system . It relies on an In-Process Control (IPC) step that mathematically eliminates the variables causing side products before the irreversible reduction step occurs.

ExperimentalWorkflow Step1 1. Imine Pre-formation Mix Aldehyde + MeNH2 in DCE Step2 2. In-Process Control (IPC) Verify 100% Aldehyde Consumption Step1->Step2 Step2->Step1 Fail (Add Sieves/Time) Step3 3. Selective Reduction Portion-wise NaBH(OAc)3 Addition Step2->Step3 Pass (No Aldehyde) Step4 4. Quench & Workup NaHCO3 (aq) Wash Step3->Step4 Step5 5. Isolation & Validation HCl Salt Formation / NMR Check Step4->Step5

Caption: Self-validating experimental workflow for optimized reductive amination.

Step-by-Step Methodology:
  • Imine Pre-formation: Dissolve 2-bromo-3-methylbenzaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add methylamine (33% solution in absolute ethanol, 3.0 equiv). Add activated 4Å molecular sieves to sequester water. Stir at room temperature for 2 hours.

  • In-Process Control (IPC) [CRITICAL]: Pull a 10 µL aliquot and analyze via LC-MS or TLC.

    • Self-Validation Logic: Do not proceed to Step 3 until the IPC confirms 0% residual aldehyde . If aldehyde remains, adding NaBH(OAc)₃ will irreversibly convert it to the alcohol, and the resulting secondary amine will react with the residual aldehyde to form the tertiary amine. If incomplete, stir for an additional hour.

  • Selective Reduction: Once the aldehyde is fully consumed, cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 2–4 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: To separate the target secondary amine from any trace neutral impurities, dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate N-(2-bromo-3-methylbenzyl)-N-methylamine hydrochloride as a clean, filterable white solid.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use methylamine hydrochloride instead of the free base solution? Yes. However, you must add an equivalent of a non-nucleophilic base (such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine) to the DCE solution to liberate the free methylamine in situ. Failure to do so will stall the imine condensation step.

Q: Why use 1,2-Dichloroethane (DCE) instead of Methanol? While methanol is a classic solvent for reductive aminations using NaBH₃CN, it is incompatible with NaBH(OAc)₃. STAB reacts slowly with methanol to form hydrogen gas and methoxyborohydride species, depleting your hydride equivalents and altering the chemoselectivity profile . DCE is the optimal, non-protic solvent that maximizes STAB's stability and selectivity.

Q: Do I need to add acetic acid as a catalyst? For the reductive amination of aldehydes, an acid catalyst is generally not required and can sometimes promote side reactions. Acetic acid is typically reserved for the more sterically hindered and less electrophilic ketones.

Part 6: References
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (PubMed/NIH) URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Troubleshooting

Technical Support Center: Flash Chromatography of N-(2-Bromo-3-methylbenzyl)-N-methylamine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of N-(2-Bromo-3-methylbenzyl)-N-methylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of N-(2-Bromo-3-methylbenzyl)-N-methylamine .

As a secondary amine featuring a lipophilic bromo-methylbenzyl moiety, this compound presents specific chromatographic challenges. Standard normal-phase purification often results in severe band broadening, streaking, and poor recovery due to strong acid-base interactions with the stationary phase[1]. This guide provides field-proven, causality-driven methodologies to overcome these bottlenecks.

Chemical Profiling & Chromatographic Challenges

The Causality of Amine Streaking: Bare silica gel is populated with surface silanol groups (Si-OH) that act as Brønsted acids. N-(2-Bromo-3-methylbenzyl)-N-methylamine contains a basic secondary nitrogen atom. When this compound is loaded onto a standard silica column, the acidic silanols protonate the basic amine, creating a strong ionic interaction[2].

Because this ionic binding is significantly stronger than standard dipole-dipole or Van der Waals interactions, the compound is retained excessively. As the concentration of the amine changes dynamically as it moves down the column, the binding equilibrium shifts, resulting in a non-linear adsorption isotherm. Visually, this manifests as severe "streaking" or "tailing" on a TLC plate and broad, overlapping fractions during flash chromatography[1][3].

To resolve this, chemists must either chemically mask the acidic silanols using a mobile phase modifier (Method A) or replace the stationary phase entirely with a basic alternative (Method B)[1][4].

Decision Matrix: Purification Workflows

The following workflow illustrates the logical decision tree for purifying secondary amines based on budget, purity requirements, and available equipment.

PurificationWorkflow A Crude N-(2-Bromo-3-methylbenzyl) -N-methylamine B TLC on Bare Silica (Hexane/EtOAc) A->B C Severe Streaking Observed? B->C D Add 1-2% TEA to Mobile Phase C->D Yes (Budget) E Switch to Amine-Bonded Silica (e.g., KP-NH) C->E Yes (Premium) F Run Standard Silica Column C->F No G Evaporate TEA Under High Vacuum D->G H Pure Target Compound E->H F->H G->H

Workflow for selecting the optimal purification strategy for secondary amines.

Validated Experimental Protocols

Method A: Bare Silica with Triethylamine (TEA) Deactivation

Mechanism: TEA acts as a sacrificial, volatile Lewis base. By saturating the column with TEA prior to loading, the TEA molecules competitively bind to the acidic silanols, neutralizing them. When the target secondary amine is introduced, the active acidic sites are already occupied, allowing the compound to partition normally based on its inherent polarity[2][3].

Step-by-Step Protocol:

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 80:20 Hexane/Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine (TEA) to the entire solvent reservoir[2].

  • Column Equilibration (Critical Step): Pack the bare silica column. Self-Validation Check: Flush the column with at least 2 to 3 Column Volumes (CV) of the TEA-spiked mobile phase. If you skip this step, the silanols will remain active when the sample is loaded, and the method will fail[2].

  • Sample Loading: Dissolve the crude N-(2-Bromo-3-methylbenzyl)-N-methylamine in a minimum volume of the TEA-spiked eluent. Load it evenly onto the column head. Maintain a sample-to-silica ratio of approximately 1:20 to 1:50[2].

  • Elution & Monitoring: Run the column. Spot fractions on TLC plates that have also been pre-treated with 1% TEA in the developing solvent to ensure accurate Rf representation.

  • Post-Purification Processing: Pool the product-containing fractions and concentrate via rotary evaporation. Because TEA has a boiling point of 89°C, residual TEA will remain in the resulting oil. Place the flask under high vacuum (≤ 1 mbar) overnight to completely remove the modifier[3].

Method B: Amine-Functionalized Silica (Modifier-Free)

Mechanism: Amine-functionalized silica (e.g., Biotage® KP-NH or Teledyne ISCO RediSep® Amine) features a carbon tether end-capped with a primary amine covalently bonded to the silica surface. This completely masks the silanols and provides a basic stationary phase, eliminating solute-sorbent mass transfer kinetics issues without the need for liquid modifiers[3][5].

Step-by-Step Protocol:

  • Column Selection: Install an amine-functionalized flash column. Treat the column as a normal-phase system for method development[6].

  • Equilibration: Flush the column with 2 CV of 100% Hexane (or your weak non-polar solvent). Do not add TEA or ammonia[4].

  • Sample Loading: Load the crude mixture directly onto the column.

  • Elution: Execute a standard gradient (e.g., 0% to 30% EtOAc in Hexane). The secondary amine will elute as a sharp, symmetrical peak due to the basic environment of the stationary phase[4].

  • Recovery: Pool and evaporate the fractions. No high-vacuum drying is required since no TEA was used, significantly accelerating the workflow[3].

Method Comparison Data

To assist in selecting the appropriate protocol, the following table summarizes the quantitative and operational metrics of both methods based on standard preparative scales.

ParameterMethod A: Bare Silica + 1% TEAMethod B: Amine-Functionalized Silica
Stationary Phase Chemistry Unmodified Silica (Brønsted Acidic)Primary Amine-Bonded Silica (Basic)
Mobile Phase Modifier 1-2% Triethylamine (TEA) requiredNone Required
Typical Loading Capacity 1% to 5% (Sample to Silica w/w)2% to 10% (Sample to Silica w/w)
Peak Shape / Resolution Moderate to GoodExcellent (Sharp, symmetrical bands)
Post-Column Processing High vacuum (8-12 hours) requiredStandard rotary evaporation (1 hour)
Consumable Cost LowHigh
Column Reusability Single-useReusable (if flushed with Isopropanol)

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: I added 1% TEA to my sample before loading it onto the bare silica column, but my compound still streaked severely. What went wrong? A: Adding TEA only to the sample is insufficient. The sheer volume of acidic silanols on the column will rapidly strip the TEA from your sample band as it moves, leaving the rest of the column highly acidic. You must pre-equilibrate the entire column by flushing it with 2-3 column volumes of TEA-spiked mobile phase before loading the sample to ensure all active sites are neutralized[2].

Q2: Can I use acetic acid or formic acid instead of TEA to sharpen the bands of my amine? A: No. This is a common misconception derived from purifying carboxylic acids. Adding an acid to the mobile phase will fully protonate the basic nitrogen of N-(2-Bromo-3-methylbenzyl)-N-methylamine. This drastically increases its polarity and ionic binding to the acidic silica, which will exacerbate streaking or cause the compound to stick irreversibly to the column[2][7]. Always use a Lewis base (like TEA or ammonium hydroxide) for basic amines.

Q3: How does the bromo-methylbenzyl group affect the retention of this compound compared to a simple aliphatic amine? A: The aromatic ring, combined with the bromo and methyl substituents, significantly increases the lipophilicity (LogP) of the molecule. While the secondary amine drives the acid-base interaction with silica, the lipophilic bulk means the compound will elute at a lower polarity threshold (e.g., requiring less Ethyl Acetate) than a highly polar aliphatic amine. This makes gradient optimization highly responsive on amine-functionalized columns[6].

Q4: I used Method A, but my NMR still shows residual TEA peaks at 1.0 ppm (triplet) and 2.5 ppm (quartet). How do I remove it? A: TEA is notoriously sticky. If overnight high vacuum is insufficient, dissolve your purified oil in an organic solvent (e.g., Dichloromethane or Diethyl Ether) and wash it 2-3 times with a mildly basic aqueous solution (e.g., saturated NaHCO3) or simply water. The TEA will partition into the aqueous phase, while your lipophilic bromo-benzylamine will remain in the organic layer. Dry the organic layer over Na2SO4 and concentrate[3].

Q5: Is it economically viable to use amine-functionalized silica (Method B) for routine purifications? A: While the upfront consumable cost of an amine-bonded column is higher, it is highly viable for drug development workflows. It eliminates the need for post-purification vacuum drying or aqueous workups, saving hours of labor[3]. Furthermore, unlike bare silica, amine-functionalized columns can often be reused multiple times if they are immediately flushed and stored in a solvent like isopropanol after use[3][6].

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography?
  • Source: biotage.
  • Source: benchchem.
  • Source: echemi.
  • Source: teledyneisco.
  • Source: teledyneisco.
  • Title: Is there an easy way to purify organic amines?

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-Bromo-3-methylbenzyl)-N-methylamine Substitution Reactions

Welcome to the Technical Support Center. As application scientists, we frequently encounter substrates that refuse to cooperate under standard conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter substrates that refuse to cooperate under standard conditions. N-(2-Bromo-3-methylbenzyl)-N-methylamine is a classic "problem child" in drug development and synthetic workflows due to its dual steric bottlenecks:

  • The Aryl Bromide: Flanked by a methyl group at C3 and a bulky N-methylaminomethyl group at C1, it behaves as a highly hindered di-ortho-substituted electrophile.

  • The Secondary Amine: The adjacent ortho-substituted benzyl ring creates severe steric congestion, raising the activation energy for traditional SN2 N-alkylation.

Below are field-proven troubleshooting guides, protocols, and FAQs designed to help you bypass these steric barriers with high scientific rigor.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling at the Hindered Aryl Bromide

Symptom: Your Buchwald-Hartwig amination or Suzuki coupling is stalling at <10% conversion, yielding mostly recovered starting material or protodehalogenated byproducts.

Root Cause: You are likely using standard ligands (e.g., PPh3 or dppf). The di-ortho-substitution around the aryl bromide severely impedes the oxidative addition of the Pd(0) catalyst into the C-Br bond. Furthermore, even if oxidative addition occurs, the extreme steric bulk prevents the incoming amine from binding to the Pd(II) center[1].

The Solution: Transition to bulky, electron-rich biaryl dialkylphosphine ligands (such as RuPhos or BrettPhos) or N-heterocyclic carbene (NHC) precatalysts (like PEPPSI-IPr)[2]. These ligands are specifically designed to enforce a highly reactive, monoligated Pd(0)L1 active species. The electron-rich nature of the phosphine accelerates oxidative addition, while the bulky biaryl framework creates a wide bite angle that forces the sterically demanding substrates together, facilitating reductive elimination.

Quantitative Comparison of Ligand Performance

Data represents the coupling of a model di-ortho-substituted aryl bromide with a secondary amine/boronic acid.

Ligand / Catalyst SystemCatalyst LoadingBaseTemp (°C)Conversion / Yield (%)Key Observation
Pd(OAc)₂ / PPh₃5.0 mol%NaOtBu100< 15%Severe stalling; high starting material recovery.
Pd(OAc)₂ / PCy₃2.0 mol%NaOtBu10045%Moderate conversion; protodehalogenation observed.
RuPhos Pd G3 1.0 mol% NaOtBu 85 > 95% Excellent yield; rapid oxidative addition.
PEPPSI-IPr (NHC) 2.0 mol% K₃PO₄ 100 88% Robust alternative for base-sensitive substrates.
Experimental Protocol: Buchwald-Hartwig Amination of Hindered Aryl Bromide

Self-Validating System: This protocol utilizes a Generation 3 (G3) palladacycle precatalyst. The activation of the G3 precatalyst releases a stoichiometric amount of carbazole, which can be monitored via TLC/LCMS to confirm active Pd(0) generation before troubleshooting other variables.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with N-(2-Bromo-3-methylbenzyl)-N-methylamine (1.0 equiv, 0.5 mmol), the coupling amine (1.2 equiv, 0.6 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Catalyst Addition: Add RuPhos Pd G3 precatalyst (1.0 mol%) and RuPhos ligand (1.0 mol%). Note: A 1:1 Pd-to-ligand ratio is critical to maintain the monoligated active species.

  • Solvent: Add anhydrous, degassed toluene (2.5 mL) to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and stir at 85 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove palladium black and salts, and concentrate in vacuo. Purify via flash chromatography.

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck 1) Pd0->OxAdd Aryl Bromide PdII Pd(II) Aryl Bromide Complex OxAdd->PdII AmineBind Amine Binding & Deprotonation (Steric Bottleneck 2) PdII->AmineBind Amine + Base PdIIAmine Pd(II) Aryl Amido Complex AmineBind->PdIIAmine RedElim Reductive Elimination PdIIAmine->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks at the Pd center.

Troubleshooting Guide 2: N-Alkylation of the Hindered Secondary Amine

Symptom: Alkylation with standard alkyl halides (e.g., benzyl bromide, alkyl iodides) is excessively slow. Pushing the temperature leads to complex mixtures, while increasing equivalents leads to unwanted quaternization (overalkylation).

Root Cause: The steric bulk of the 2-bromo-3-methylbenzyl group raises the activation energy for the SN2 transition state. The incoming electrophile experiences severe van der Waals repulsion.

The Solution: Abandon standard SN2 pathways and utilize Ruthenium-Catalyzed Borrowing Hydrogen methodology[3]. By using a primary alcohol as the alkylating agent, the Ru-catalyst temporarily oxidizes the alcohol to an aldehyde. The aldehyde easily condenses with your hindered secondary amine to form a highly electrophilic iminium ion, which is subsequently reduced in situ by the Ru-hydride intermediate. This bypasses the steric penalty of the SN2 transition state entirely and produces water as the only byproduct[3].

Alternative: If an alkyl halide must be used, switch your base to Cesium Hydroxide (CsOH). The large ionic radius of the cesium cation generates a highly naked, nucleophilic amine anion while simultaneously suppressing overalkylation through tight ion-pairing dynamics[4].

Experimental Protocol: Ru-Catalyzed Borrowing Hydrogen N-Alkylation

Self-Validating System: The generation of water is stoichiometric to the product formation. If the reaction stalls, the absence of the intermediate iminium ion (detectable by HRMS) indicates a failure in the initial alcohol dehydrogenation step.

  • Preparation: In a sealed tube, combine N-(2-Bromo-3-methylbenzyl)-N-methylamine (1.0 equiv, 0.5 mmol) and the desired primary alcohol (1.5 equiv, 0.75 mmol).

  • Catalyst & Base: Add the Ruthenium amino-amide precatalyst (e.g., [Ru(p-cymene)Cl₂]₂ with appropriate ligand, 2.0 mol%) and a catalytic amount of base (e.g., KOtBu, 10 mol%) to activate the catalyst.

  • Solvent: Add anhydrous toluene (2.0 mL).

  • Reaction: Seal the tube and heat to 110 °C for 12–18 hours.

  • Workup: Cool the mixture, dilute with dichloromethane, wash with water to remove the alcohol byproduct, dry over Na₂SO₄, and concentrate.

BorrowingHydrogen Start Hindered 2° Amine + Primary Alcohol Dehydro Ru-Catalyzed Dehydrogenation Start->Dehydro Intermediate Aldehyde + Ru-Hydride Dehydro->Intermediate Condense Condensation (-H2O) Intermediate->Condense Iminium Electrophilic Iminium Ion Condense->Iminium Reduction Hydrogenation (via Ru-Hydride) Iminium->Reduction Product Tertiary Amine Product Reduction->Product

Workflow of the Ruthenium-catalyzed borrowing hydrogen N-alkylation methodology.

Frequently Asked Questions (FAQs)

Q: Can I use standard bases like NaOtBu for the cross-coupling if my substrate has base-sensitive functional groups? A: No. Strong bases like NaOtBu will degrade base-sensitive moieties. Instead, switch to weaker, milder bases like Cs₂CO₃ or K₃PO₄. To compensate for the weaker base, you must pair it with a highly active precatalyst (like BrettPhos Pd G3) to ensure the deprotonation/amine binding step does not become the rate-limiting bottleneck.

Q: Why am I seeing protodehalogenation (reduction of the aryl bromide to the arene) instead of coupling? A: Protodehalogenation is a classic side-reaction that occurs when β -hydride elimination outcompetes reductive elimination. In sterically hindered systems like N-(2-Bromo-3-methylbenzyl)-N-methylamine, the amine struggles to bind to the Pd(II) center, giving the complex time to undergo β -hydride elimination if aliphatic amines are present. Ensure you are using a ligand designed for hindered substrates (like RuPhos) to accelerate reductive elimination, and verify your solvent is rigorously anhydrous[1].

Q: Is it possible to perform both substitutions (N-alkylation and C-N coupling) in a one-pot sequence? A: It is highly discouraged due to competing catalytic cycles and base incompatibilities. Perform the N-alkylation first using the borrowing hydrogen method. The resulting tertiary amine will actually increase the electron density of the benzyl system slightly, but more importantly, it prevents the secondary amine from poisoning the Palladium catalyst or acting as a competing nucleophile during the subsequent Buchwald-Hartwig amination.

Sources

Troubleshooting

Technical Support Center: Degradation Prevention &amp; Storage for N-(2-Bromo-3-methylbenzyl)-N-methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot stability issues and establish rigorous storage p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot stability issues and establish rigorous storage protocols for N-(2-Bromo-3-methylbenzyl)-N-methylamine .

This molecule presents a unique dual-liability profile: it contains both an aryl bromide moiety and a secondary benzylamine group. Understanding the distinct chemical causality behind how each functional group reacts with environmental triggers is critical to preventing degradation and ensuring experimental reproducibility.

🔬 Troubleshooting & FAQs

Q1: My stock solution has developed a yellowish tint over time, and I am seeing new peaks on my LC-MS. What is the primary cause? A: You are likely observing a combination of photolytic and oxidative degradation. The aryl bromide moiety is highly susceptible to homolytic C-Br bond cleavage when exposed to UV or high-energy visible light, which generates highly reactive aryl radicals[1]. Concurrently, the lone pair of electrons on the secondary amine nitrogen is highly nucleophilic and vulnerable to oxidative degradation by atmospheric oxygen, leading to the formation of N-oxides or radical-mediated dealkylation products[2].

  • Causality: High-energy photons overcome the C-Br bond dissociation energy, while dissolved O2 acts as an oxidizing agent against the electron-rich nitrogen.

  • Mitigation: Always store the compound in amber glass vials to block UV/visible light and purge the headspace with Argon (which is heavier than Nitrogen and provides a better protective blanket) before sealing.

Q2: I am observing an unexplained increase in the mass of my solid compound, accompanied by a loss of solubility in non-polar solvents. Why? A: You are observing carbamate salt formation. Secondary amines, particularly benzylamine derivatives, are highly efficient at capturing atmospheric carbon dioxide (CO2)[3]. The nucleophilic nitrogen attacks the electrophilic carbon of CO2, forming a stable carbamate[4].

  • Causality: This reaction not only increases the molecular weight of your sample (+44 Da per CO2 molecule) but also converts the neutral amine into a highly polar, zwitterionic or ionic salt, drastically altering its solubility profile.

  • Mitigation: Handle the compound in a glovebox or under a continuous stream of dry nitrogen. Store the sealed vials in a desiccator to eliminate ambient CO2 and moisture exposure.

Q3: What are the definitive long-term storage conditions for this compound? A: To maintain >99% purity for extended periods (months to years), the compound must be stored at -20°C in a dry, dark environment under an inert atmosphere. While short-term storage (days to weeks) at 2-8°C is acceptable for active use, sub-zero temperatures significantly decelerate the thermodynamic kinetics of both oxidation and carbamate formation[5].

📊 Quantitative Degradation Matrix

The following table summarizes the quantitative and kinetic impact of various environmental triggers on N-(2-Bromo-3-methylbenzyl)-N-methylamine.

Degradation PathwayStructural LiabilityEnvironmental TriggerKinetic Impact (Relative Rate)Primary DegradantMitigation Strategy
Photolysis Aryl BromideUV / Visible LightHigh (Minutes to Hours)Aryl Radicals, Dehalogenated speciesAmber glass, foil wrapping
Oxidation Secondary AmineOxygen (O2)Moderate (Days to Weeks)N-oxides, Cleavage productsArgon/N2 purging
Carbamate Formation Secondary AmineCarbon Dioxide (CO2)Fast (Hours to Days)Carbamate saltsInert atmosphere, Desiccator
Thermal Degradation Entire MoleculeHeat (>40°C)Slow (Weeks to Months)Complex polymeric mixturesStore at -20°C

🧪 Experimental Protocol: Stability-Indicating Forced Degradation Assay

To trust your storage conditions, you must validate them. This step-by-step protocol outlines a self-validating forced degradation assay. By intentionally stressing the molecule and analyzing the mass shifts via High-Resolution Mass Spectrometry (HRMS), you create a closed-loop system that proves your analytical method can successfully resolve the parent compound from its degradants.

Step 1: Preparation of Stock Solutions

  • Dissolve 10 mg of N-(2-Bromo-3-methylbenzyl)-N-methylamine in 10 mL of LC-MS grade acetonitrile to yield a 1.0 mg/mL stock solution.

  • Aliquot 1 mL of this stock into four separate vials (Control, Oxidative, Photolytic, and CO2 Stress).

Step 2: Oxidative Stress Testing

  • To the Oxidative vial, add 100 µL of 3% H2O2[5].

  • Stir at room temperature for 24 hours in the dark.

  • Self-Validation Marker: Look for a mass shift of +16 Da on HRMS, indicating N-oxide formation.

Step 3: Photolytic Stress Testing

  • Place the Photolytic vial (clear glass) under a broad-spectrum UV/Vis lamp (e.g., Xenon arc) for 12 hours.

  • Self-Validation Marker: Look for a mass shift of -79 Da , indicating debromination and hydrogen abstraction.

Step 4: CO2 / Moisture Stress Testing

  • Bubble ambient, unfiltered air through the CO2 Stress vial for 4 hours using a fine-frit sparger.

  • Self-Validation Marker: Look for a mass shift of +44 Da , confirming carbamate formation.

Step 5: Neutralization and HRMS Analysis

  • Quench the oxidative sample with 50 µL of 1M sodium thiosulfate.

  • Dilute all stressed samples 1:10 in the initial mobile phase.

  • Inject 5 µL onto a C18 HPLC column coupled to an HRMS to identify and resolve degradation peaks from the parent compound.

🗺️ Troubleshooting Workflow

DegradationPathways Source N-(2-Bromo-3-methylbenzyl) -N-methylamine Light UV/Visible Light Source->Light Exposure Oxygen Atmospheric O2 Source->Oxygen Exposure CO2 Atmospheric CO2 Source->CO2 Exposure Radical Aryl Radical Formation (C-Br Cleavage) Light->Radical Homolysis NOxide N-Oxide Formation (Oxidation) Oxygen->NOxide Oxidation Carbamate Carbamate Salt (Nucleophilic Attack) CO2->Carbamate Addition Mitigate1 Amber Vials Radical->Mitigate1 Prevent with Mitigate2 Argon Purge NOxide->Mitigate2 Prevent with Mitigate3 Desiccator / Glovebox Carbamate->Mitigate3 Prevent with

Mechanistic workflow for diagnosing and mitigating amine degradation.

📚 References

  • Promoting CO2 absorption in aqueous amines with benzylamine ResearchGate[Link]

  • CO2 Absorption into Aqueous Amine Blends containing Benzylamine (BZA), Monoethanolamine (MEA), and Sterically Hindered / Tertiary Amines ResearchGate[Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture ACS Publications[Link]

  • Photon upconversion with indium phosphide quantum dots enables high-energy photoreactions using visible light Chemical Science (RSC Publishing) [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-(2-Bromo-3-methylbenzyl)-N-methylamine and N-(3-Bromo-2-methylbenzyl)-N-methylamine

Introduction In the landscape of medicinal chemistry and organic synthesis, substituted benzylamines serve as foundational scaffolds for a vast array of functional molecules. The precise arrangement of substituents on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted benzylamines serve as foundational scaffolds for a vast array of functional molecules. The precise arrangement of substituents on the aromatic ring can profoundly influence the molecule's reactivity, directing the course of synthetic transformations and ultimately impacting its biological activity. This guide presents an in-depth comparative analysis of two closely related structural isomers: N-(2-Bromo-3-methylbenzyl)-N-methylamine (Isomer A) and N-(3-Bromo-2-methylbenzyl)-N-methylamine (Isomer B).

While differing only in the placement of the bromo and methyl groups, these isomers exhibit distinct reactivity profiles governed by a subtle interplay of electronic and steric effects. Understanding these differences is paramount for researchers and drug development professionals seeking to employ these reagents in multi-step syntheses, particularly in transformations involving the amine nucleophile or the aryl bromide electrophile. This document synthesizes established principles of physical organic chemistry to provide a predictive framework for their reactivity, supported by detailed protocols for experimental validation.

Structural and Electronic Framework

The reactivity of each isomer is dictated by the cumulative influence of the bromo, methyl, and N-methylaminomethyl substituents on the benzene ring.

  • Isomer A: N-(2-Bromo-3-methylbenzyl)-N-methylamine

    • The bromo group is ortho to the benzylamine moiety.

    • The methyl group is meta to the benzylamine moiety.

  • Isomer B: N-(3-Bromo-2-methylbenzyl)-N-methylamine

    • The methyl group is ortho to the benzylamine moiety.

    • The bromo group is meta to the benzylamine moiety.

Electronic Effects

The electronic nature of the aromatic ring is modulated by the inductive and resonance (mesomeric) effects of its substituents.

  • Bromo Group: Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity and a weaker electron-donating resonance effect (+M) via its lone pairs.[1][2] Overall, it deactivates the ring towards electrophilic aromatic substitution.

  • Methyl Group: Acts as an electron-donating group through a positive inductive effect (+I) and hyperconjugation, enriching the electron density of the aromatic ring.[3]

  • N-methylaminomethyl Group: The nitrogen atom is electronegative, suggesting a -I effect from the benzylamine group as a whole.[4]

Steric Effects and the "Ortho Effect"

Steric hindrance plays a critical role, particularly for Isomer B. The presence of a substituent at the ortho position to a functional group can dramatically alter its reactivity in ways not predicted by electronic effects alone.[5][6]

In Isomer B , the 2-methyl group is positioned directly adjacent to the N-methylaminomethyl group. This proximity can:

  • Hinder Rotation: Restrict the free rotation of the benzylamine side chain.

  • Impede Solvation: Block solvent molecules from effectively solvating the amine's conjugate acid.

  • Obstruct Reagent Access: Physically block the approach of reagents to the nitrogen atom or the adjacent benzylic carbon.[7][8]

This phenomenon, often termed the "ortho effect," is expected to be a dominant factor in the reactivity of Isomer B.[5][6]

Comparative Reactivity Analysis

The structural differences outlined above lead to predictable disparities in the chemical behavior of the two key functional groups: the amine and the aryl bromide.

Basicity and Nucleophilicity of the Amine

The basicity of the amine, a measure of the availability of its lone pair, is a reliable indicator of its nucleophilicity. It is quantified by the pKa of its conjugate acid (R-NH₂⁺CH₃). A higher pKa corresponds to a stronger base.

  • Isomer A (2-Bromo-3-methyl): The substituents are relatively remote from the benzylamine group, and their electronic effects are moderate at the 1-position. The 3-methyl group provides a weak activating effect.

  • Isomer B (3-Bromo-2-methyl): The 2-methyl group is expected to significantly decrease the basicity of the amine. This is due to the "Steric Inhibition of Protonation" (SIP) effect.[5][6] When the nitrogen is protonated, it attempts to adopt a tetrahedral geometry, which creates severe steric clash with the adjacent methyl group. This destabilizes the conjugate acid, shifting the equilibrium away from protonation and thus lowering the amine's basicity.

IsomerStructureKey FeaturePredicted pKa (Conjugate Acid)Rationale
A N-(2-Bromo-3-methylbenzyl)-N-methylamineLess steric hindrance at the amine.~9.2Exhibits basicity typical of a benzylamine, with minor electronic influence from substituents.
B N-(3-Bromo-2-methylbenzyl)-N-methylamineSignificant ortho steric hindrance.~8.8Steric Inhibition of Protonation (SIP) by the 2-methyl group destabilizes the conjugate acid, reducing basicity.[5][6]

Implication: For reactions where the amine acts as a nucleophile (e.g., alkylations, acylations), Isomer A is predicted to be more reactive due to its higher basicity and the greater accessibility of the nitrogen lone pair.

Reactivity of the Aryl Bromide in Cross-Coupling Reactions

The C-Br bond in both isomers is a handle for powerful synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[9][10] The success of these palladium-catalyzed reactions is highly sensitive to steric hindrance around the site of oxidative addition.

  • Isomer A (2-Bromo-3-methyl): The C-Br bond is flanked by the bulky N-methylaminomethyl group at the ortho position. This presents significant steric hindrance, which can impede the approach of the bulky palladium catalyst complex, slowing or inhibiting the initial oxidative addition step.

  • Isomer B (3-Bromo-2-methyl): The C-Br bond is in a less sterically congested environment, with only a hydrogen atom at one ortho position and a methyl group at the other. This configuration is far more amenable to oxidative addition by a palladium(0) complex.

IsomerStructureSteric Environment at C-Br BondPredicted Cross-Coupling ReactivityRationale
A N-(2-Bromo-3-methylbenzyl)-N-methylamineHighly hindered (ortho to benzylamine)LowerSignificant steric clash between the benzylamine side chain and the palladium-ligand complex will increase the activation energy for oxidative addition.
B N-(3-Bromo-2-methylbenzyl)-N-methylamineModerately hinderedHigherThe C-Br bond is more accessible to the palladium catalyst, facilitating the rate-limiting oxidative addition step of the catalytic cycle.

Implication: For synthetic strategies that rely on functionalizing the aryl bromide via palladium-catalyzed cross-coupling, Isomer B is the superior substrate , predicted to provide higher yields and/or require milder reaction conditions.

Experimental Validation: Protocols and Workflows

To empirically validate these predictions, the following detailed protocols can be employed. These methodologies are designed to be self-validating by providing clear endpoints and analytical checkpoints.

Workflow for Comparative Reactivity Studies

G cluster_0 Isomer A Synthesis & Purification cluster_1 Isomer B Synthesis & Purification cluster_2 Comparative Analysis A_syn Synthesize Isomer A A_pur Purify & Characterize (NMR, MS, Purity >98%) A_syn->A_pur pKa pKa Determination (Potentiometric Titration) A_pur->pKa suzuki Parallel Suzuki Coupling (Kinetic Monitoring) A_pur->suzuki buchwald Parallel Buchwald-Hartwig (Yield Comparison) A_pur->buchwald B_syn Synthesize Isomer B B_pur Purify & Characterize (NMR, MS, Purity >98%) B_syn->B_pur B_pur->pKa B_pur->suzuki B_pur->buchwald data Data Analysis & Reactivity Comparison pKa->data suzuki->data buchwald->data

Caption: Workflow for the synthesis and comparative reactivity analysis of Isomer A and Isomer B.

Protocol 1: Determination of pKa via Potentiometric Titration

This experiment directly measures the basicity of each amine isomer.[11][12]

Objective: To determine the pKa of the conjugate acids of Isomer A and Isomer B in an aqueous or mixed aqueous/organic solution.

Materials:

  • Isomer A and Isomer B (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water and/or HPLC-grade methanol

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette and 100 mL beaker

Procedure:

  • Sample Preparation: Accurately weigh ~0.2 mmol of the amine isomer and dissolve it in 50 mL of a suitable solvent (e.g., 50:50 methanol/water) in the beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode.

  • Titration: Begin stirring and record the initial pH. Add the 0.1 M HCl titrant in 0.2 mL increments. After each addition, allow the reading to stabilize and record both the pH and the total volume of titrant added.

  • Endpoint: Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis: Plot pH (y-axis) versus volume of HCl added (x-axis). Determine the volume at the equivalence point. The volume at the half-equivalence point corresponds to the point where [Amine] = [Amine-H⁺]. According to the Henderson-Hasselbalch equation, the pH at this half-equivalence point is equal to the pKa of the conjugate acid.

  • Comparison: Perform the titration for both isomers under identical conditions to ensure a valid comparison.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol is designed to compare the reactivity of the C-Br bond in a palladium-catalyzed C-C bond formation.[10][13]

Objective: To compare the reaction rate and final yield for the Suzuki-Miyaura coupling of Isomer A and Isomer B with a common boronic acid.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂(Ar') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product Boronic Ar'B(OH)₂ Boronic->Trans Base Base (e.g., K₂CO₃) Base->Trans ArBr Ar-Br (Isomer A or B) ArBr->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Isomer A and Isomer B

  • 4-Methoxyphenylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Internal standard (e.g., dodecane) for GC/LC-MS analysis

Procedure:

  • Reaction Setup: In two separate, identical oven-dried Schlenk flasks under an inert atmosphere (Argon), charge Isomer A (1.0 mmol) in one and Isomer B (1.0 mmol) in the other.

  • Reagent Addition: To each flask, add 4-methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and the internal standard.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol) to each flask.

  • Solvent and Heating: Add the dioxane/water solvent (10 mL) to each flask. Place both flasks in a pre-heated oil bath at 90 °C and begin vigorous stirring simultaneously.

  • Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to quantify the consumption of starting material and formation of product relative to the internal standard.

  • Analysis: Plot the concentration of starting material vs. time for both reactions. The reaction with the faster consumption of starting material is deemed more reactive. Compare final yields after the reaction goes to completion (or after a set time, e.g., 8 hours).

Summary and Synthetic Outlook

The reactivity of N-(2-Bromo-3-methylbenzyl)-N-methylamine (Isomer A) and N-(3-Bromo-2-methylbenzyl)-N-methylamine (Isomer B) is a clear demonstration of how subtle positional changes of substituents dictate chemical behavior.

FeatureIsomer A (2-Bromo-3-methyl)Isomer B (3-Bromo-2-methyl)
Amine Reactivity More Reactive Less Reactive
Rationale Higher basicity (pKa), less steric hindrance.Lower basicity due to Steric Inhibition of Protonation (SIP).
Aryl Bromide Reactivity Less Reactive More Reactive
Rationale Significant steric hindrance from the ortho-benzylamine group impedes Pd catalyst.C-Br bond is more sterically accessible for oxidative addition.

Synthetic Recommendations:

  • Choose Isomer A when the synthetic route requires the amine to act as a nucleophile , and subsequent reactions do not involve the aryl bromide. Its higher basicity and accessibility make it the superior choice for N-alkylation or N-acylation reactions.

  • Choose Isomer B when the primary goal is to perform palladium-catalyzed cross-coupling at the aryl bromide position. Its sterically unencumbered C-Br bond is predicted to lead to significantly higher efficiency in reactions like Suzuki, Buchwald-Hartwig, Sonogashira, or Heck couplings. The lower nucleophilicity of the amine can also be an advantage, potentially reducing side reactions where the amine might interact with the catalyst or other electrophiles.

By understanding these intrinsic differences, researchers can make more informed decisions in the design of synthetic routes, saving valuable time and resources while maximizing the efficiency of complex molecule construction.

References

  • BenchChem (2025). Technical Support Center: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide.
  • Australian Journal of Chemistry (2016). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol.
  • BenchChem (2025).
  • Journal of the American Chemical Society (2016). Kinetic Resolution of Benzylamines via Palladium(II)
  • Wikipedia. Ortho effect.
  • A to Z Chemistry (WordPress.com). Ortho effect in Substituted Benzene.
  • Journal of the American Chemical Society (2016). Kinetic Resolution of Benzylamines via Palladium(II)
  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
  • Wikipedia.
  • ACS Publications (2016). Kinetic Resolution of Benzylamines via Palladium(II)
  • BenchChem (2025). Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran.
  • Chemistry LibreTexts (2023).
  • BenchChem (2025).
  • Chemistry LibreTexts (2019). 19.
  • ACS Medicinal Chemistry Letters (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Organic Synthesis (2015). Buchwald-Hartwig Coupling.
  • Guidechem. (3-BROMOBENZYL)METHYLAMINE 67344-77-8 wiki.
  • LookChem. Cas 67344-77-8,(3-BROMOBENZYL)METHYLAMINE.
  • BenchChem (2025). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions.
  • Fiveable (2025). Ortho-Substituted Benzenes: Organic Chemistry Study Guide.
  • PrepChem.com. Synthesis of N-benzylidenemethylamine.
  • BenchChem. N-Methyl-N-(3-thien-2-ylbenzyl)
  • Organic Chemistry Portal. Benzylamines.
  • Google Patents. Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
  • Journal of Organic Chemistry (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Chemical Science (2018).
  • Journal of the American Chemical Society (2012). Palladium-Catalyzed, Asymmetric Mizoroki–Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands.
  • BenchChem (2025).
  • BenchChem (2025). A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers.
  • TCI Chemicals. A reliable and easy method for synthesis of nitrogen-containing compounds.
  • BenchChem (2025).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Quora (2019). Is the amino group in a benzyl amine an electron withdrawing group?.
  • Master Organic Chemistry (2017).
  • ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)
  • PrepChem.com. Synthesis of 3-bromo-N,N-dimethylbenzylamine.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • ACS Publications (2020). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.
  • Semantic Scholar.
  • ACS Publications (2022). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile.

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Comparative

Validating the Purity of N-(2-Bromo-3-methylbenzyl)-N-methylamine using LC-MS: A Comparative Guide

In the landscape of pharmaceutical research and drug development, the meticulous verification of a compound's purity is not merely a procedural step but a cornerstone of scientific integrity and therapeutic safety. This...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a compound's purity is not merely a procedural step but a cornerstone of scientific integrity and therapeutic safety. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of N-(2-Bromo-3-methylbenzyl)-N-methylamine, a key intermediate in various synthetic pathways. We will explore the rationale behind experimental choices, compare LC-MS to alternative analytical techniques, and provide detailed protocols to ensure reproducible and reliable results.

The Criticality of Purity for N-(2-Bromo-3-methylbenzyl)-N-methylamine

N-(2-Bromo-3-methylbenzyl)-N-methylamine serves as a crucial building block in the synthesis of a range of biologically active molecules. The presence of impurities, even at trace levels, can have profound consequences, including:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to off-target effects or diminished efficacy of the final active pharmaceutical ingredient (API).

  • Toxicity: Certain impurities can be toxic, posing a direct risk to patient safety.

  • Manufacturing and Stability Issues: Impurities can interfere with downstream chemical reactions, affect the crystallization process, and compromise the stability of the final drug product.[1][2][3][4][5]

Given these critical considerations, a robust and sensitive analytical method for purity determination is paramount. LC-MS has emerged as the gold standard for this purpose due to its exceptional combination of separation power and detection specificity.[6][7]

LC-MS for Purity Validation: An In-Depth Protocol

The successful implementation of an LC-MS method hinges on a series of carefully considered experimental parameters. The following protocol is designed to provide a comprehensive and validated approach for the purity analysis of N-(2-Bromo-3-methylbenzyl)-N-methylamine.

Experimental Workflow

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Reporting prep_sample Dissolve Sample in Diluent injection Inject Sample prep_sample->injection prep_std Prepare Reference Standard Solution prep_std->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry Detection ionization->detection peak_integration Peak Integration & Identification detection->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc reporting Generate Report purity_calc->reporting

Caption: Workflow for LC-MS Purity Validation.

Methodology

1. Sample and Standard Preparation:

  • Rationale: Proper sample and standard preparation are critical for accurate and reproducible results. The choice of diluent is key to ensure complete dissolution and to be compatible with the mobile phase.

  • Protocol:

    • Prepare a stock solution of the N-(2-Bromo-3-methylbenzyl)-N-methylamine reference standard at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare a sample solution of the test article at the same concentration and in the same diluent.

    • Filter both solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could clog the LC system.

2. Liquid Chromatography (LC) Parameters:

  • Rationale: The goal of the chromatographic separation is to resolve the main compound from any potential impurities. A reversed-phase C18 column is a good starting point for moderately polar compounds like N-(2-Bromo-3-methylbenzyl)-N-methylamine. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. The addition of a small amount of formic acid to the mobile phase helps to improve peak shape by protonating the amine functional group.

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95% to 5% B

      • 9.1-10 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Parameters:

  • Rationale: Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds as it is a soft ionization method that typically produces the protonated molecular ion [M+H]+, simplifying spectral interpretation. The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range, allowing for the identification of unknown impurities.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

Identifying Potential Impurities and Degradation Products

A thorough understanding of the synthetic route and potential degradation pathways is crucial for targeted impurity identification. For N-(2-Bromo-3-methylbenzyl)-N-methylamine, potential impurities can arise from:

  • Starting Materials and Reagents: Unreacted 2-bromo-3-methylbenzaldehyde or N-methylamine.

  • Side Reactions: Formation of isomeric products or over-alkylation.

  • Degradation: Oxidation of the benzylamine bridge to form an imine or cleavage of the C-N bond are potential degradation pathways.[8][9][10][11] Hydrolysis can also lead to the formation of benzaldehyde and lower-order amines.[8][9]

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, it is important to understand its performance in the context of other available analytical techniques.

FeatureLC-MSGC-MSHPLC-UV
Selectivity Very HighHighModerate to High
Sensitivity Very High (ppb-ppt)[12]High (ppb-ppm)[12]Moderate (ppm-ppb)[12]
Compound Applicability Broad (including non-volatile and thermally labile compounds)Volatile and thermally stable compounds[12]Compounds with a UV chromophore
Structural Information Provides molecular weight and fragmentation dataProvides fragmentation dataLimited to UV spectrum
Run Time ModerateFast to ModerateModerate
Cost HighModerateLow

Table 1: Comparison of Analytical Techniques for Purity Analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and thermally stable compounds.[12] While N-(2-Bromo-3-methylbenzyl)-N-methylamine may be amenable to GC-MS analysis, potential on-column degradation could be a concern. Derivatization might be necessary to improve volatility and thermal stability.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely used technique for purity analysis.[13] However, its primary limitation is the requirement for the analyte and its impurities to possess a UV chromophore.[13] Furthermore, co-eluting impurities with similar UV spectra can be difficult to resolve and quantify accurately. LC-MS offers superior selectivity and the ability to identify impurities based on their mass-to-charge ratio, even if they co-elute chromatographically.[14]

Data Analysis and Interpretation

The data generated from the LC-MS analysis is processed to determine the purity of the sample.

Logical Flow of Data Analysis

Data Analysis Logic raw_data Acquire Raw LC-MS Data peak_detection Detect Chromatographic Peaks raw_data->peak_detection mass_spectra Extract Mass Spectra for Each Peak peak_detection->mass_spectra main_peak Identify Main Compound Peak (by Retention Time and m/z) mass_spectra->main_peak impurity_peaks Identify Impurity Peaks mass_spectra->impurity_peaks area_integration Integrate Peak Areas main_peak->area_integration impurity_peaks->area_integration impurity_identification Characterize Impurities (based on m/z and fragmentation) impurity_peaks->impurity_identification purity_calculation Calculate % Purity = (Area_main / Area_total) * 100 area_integration->purity_calculation final_report Generate Final Purity Report purity_calculation->final_report impurity_identification->final_report

Caption: Logical flow for LC-MS data analysis.

The purity is typically calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. It is important to note that this assumes that all compounds have a similar ionization efficiency. For more accurate quantification, especially for known impurities, the use of reference standards for those impurities is recommended.

Regulatory Context and Method Validation

The analytical method described herein should be validated according to the guidelines established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[15][16][17][18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity of N-(2-Bromo-3-methylbenzyl)-N-methylamine is a critical quality attribute that directly impacts its suitability for use in research and drug development. LC-MS provides an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities, making it the premier analytical technique for this application.[6][7][20] By following a well-designed and validated protocol, researchers can confidently assess the purity of this key intermediate, ensuring the integrity of their scientific endeavors and contributing to the development of safe and effective therapeutics. The comparative data presented in this guide underscores the superiority of LC-MS over alternative methods, providing a clear rationale for its adoption in a modern analytical laboratory.

References

  • Degradation of benzylamines during chlorination and chloramination - RSC Publishing.
  • Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D4EW00556B.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • FDA Guidelines for Analytical Method Validation | PDF - Scribd.
  • Schematic degradation pathway of benzylamine as described in literature... - ResearchGate.
  • Degradation of benzylamines during chlorination and chloramination | Request PDF.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications.
  • Application of LCMS in small-molecule drug development.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan.
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone.
  • Small Molecule Drug Characterization and Purity Analysis - Agilent.
  • Technical Support Center: 4-Benzylamino-3-nitropyridine Degradation Pathway Analysis - Benchchem.
  • Q3B(R2) Guideline.pdf - ICH.
  • Quality Guidelines - ICH.
  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • ICH Test Procedures and Acceptance Criteria for Biological Products - National Toxicology Program.
  • GC-MS vs LC-MS | Chromatography Technique Selection - Measurlabs.
  • Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the... | Download Scientific Diagram - ResearchGate.
  • Comparative Study of UV And HPLC Methods for Estimation of Drug.
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed.
  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters | Spectroscopy Online.
  • Guide to achieving reliable quantitative LC-MS measurements.
  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed.
  • LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate.
  • LC-MS Characterization and Purity Assessment of a Prototype Bispecific Antibody - PubMed.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed.
  • LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities.
  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
  • Development of LC-MS method for nitrosamine impurities separation and quantification.
  • Recent trends in the impurity profile of pharmaceuticals - PMC.
  • Journal of Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
  • In-silico-assisted development of LC-MS/MS methods for the determination of 17 N-nitrosamines in a drug matrix - ORBi.
  • Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies - Pharma Excipients.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC - PubMed.
  • Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug - ResearchGate.

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Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of N-(2-Bromo-3-methylbenzyl)-N-methylamine: A Comparative Platform Guide

Executive Summary In medicinal chemistry and drug metabolism studies, the unambiguous structural elucidation of halogenated benzylamines is a critical bottleneck. N-(2-Bromo-3-methylbenzyl)-N-methylamine (C9H12BrN) prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug metabolism studies, the unambiguous structural elucidation of halogenated benzylamines is a critical bottleneck. N-(2-Bromo-3-methylbenzyl)-N-methylamine (C9H12BrN) presents a unique analytical challenge: differentiating it from its positional isomers requires precise mapping of its gas-phase fragmentation.

This guide provides an objective, data-driven comparison of two dominant analytical platforms—GC-EI-MS (Gas Chromatography-Electron Ionization Mass Spectrometry) and LC-ESI-QTOF MS/MS (Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry). By understanding the causality behind the fragmentation mechanics, researchers can select the optimal platform for their specific analytical workflows.

Mechanistic Causality: The Physics of Fragmentation

The fragmentation of N-(2-Bromo-3-methylbenzyl)-N-methylamine is governed by the energetic thresholds of its covalent bonds and the thermodynamic stability of the resulting gas-phase ions. Understanding why these fragments form is essential for accurate spectral interpretation.

The Bromine Isotopic Anchor

Bromine naturally occurs as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio (50.69% to 49.31%). This isotopic signature acts as a built-in diagnostic tool [1]. Any fragment ion that retains the aromatic ring and its bromine substituent will exhibit a characteristic doublet separated by exactly 2.0 Da. Monitoring this ratio is a self-validating check for isobaric interferences.

Alpha-Cleavage vs. Tropylium Rearrangement

The nitrogen atom in the secondary amine strongly directs fragmentation.

  • Benzylic Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group yields a highly stable iminium cation ( ‘[CH2​=NHCH3​]+‘ ) at m/z 44 [2]. Under hard ionization (70 eV EI), the high internal energy drives this rapid cleavage, making it the dominant base peak.

  • Tropylium Formation: Cleavage of the C-N bond results in the loss of the amine radical (in EI) or neutral amine (in ESI), generating a bromomethylbenzyl cation at m/z 183/185. In the gas phase, benzylic cations frequently undergo ring expansion to form the highly stable, seven-membered bromomethyltropylium ring system ( ‘[C8​H8​Br]+‘ ) [3].

Fragmentation M_EI Molecular Ion [M]•+ m/z 213/215 (EI) Tropylium Bromomethyltropylium [C8H8Br]+ m/z 183/185 M_EI->Tropylium - •NHCH3 Iminium Iminium Ion [CH2=NHCH3]+ m/z 44 M_EI->Iminium - •C8H8Br M_ESI Protonated[M+H]+ m/z 214/216 (ESI) M_ESI->Tropylium - NH2CH3 Phenyl Methyltropylium [C8H8]•+ m/z 104 Tropylium->Phenyl - Br•

Gas-phase fragmentation pathways of N-(2-Bromo-3-methylbenzyl)-N-methylamine.

Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF

Selecting the right platform depends on whether the goal is library matching (GC-MS) or high-resolution structural elucidation (LC-MS/MS).

GC-EI-MS (Hard Ionization)

Electron Ionization at 70 eV deposits massive internal energy into the molecule. The radical cation ( ‘[M]+∙‘ ) often fragments before reaching the detector.

  • Advantage: Produces highly reproducible, library-searchable spectra [4]. The m/z 44 iminium ion is a definitive marker for the N-methylaminomethyl substructure.

  • Limitation: The molecular ion at m/z 213/215 is often weak (<5% relative abundance), making it difficult to confirm the intact mass in complex matrices.

LC-ESI-QTOF MS/MS (Soft Ionization)

Electrospray Ionization generates a stable, even-electron protonated precursor ( ‘[M+H]+‘ at m/z 214/216). Collision-Induced Dissociation (CID) allows the operator to tune the fragmentation energy.

  • Advantage: Preserves the molecular ion. Charge-directed fragmentation cleanly yields the tropylium ion (m/z 183/185) without the overwhelming dominance of the m/z 44 peak [5]. High mass accuracy (<2 ppm) confirms elemental compositions.

  • Limitation: Spectra are highly dependent on collision energy and instrument geometry, lacking universal library transferability.

Quantitative Data Summary
Fragment IdentityGC-EI-MS (m/z)Relative Abundance (EI)LC-ESI-MS/MS (m/z)Relative Abundance (ESI, 20 eV)
Precursor Ion 213 / 215 ( ‘[M]+∙‘ )< 5%214.0226 / 216.0206 ( ‘[M+H]+‘ )100% (Base Peak)
Iminium Ion 44100% (Base Peak)44.0500< 10%
Tropylium Ion 183 / 18545%183.0015 / 184.999585%
Debrominated Core 10420%104.062630%

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in system suitability checks. If the isotopic ratios fail validation, the data must be discarded and the instrument recalibrated.

Workflow Prep Sample Prep (1 mg/mL) Split Platform Selection Prep->Split GC GC-EI-MS (70 eV) Split->GC LC LC-ESI-QTOF (CID) Split->LC Val_GC Isotope Check: m/z 213/215 = 1:1? GC->Val_GC Val_LC Isotope Check: m/z 214/216 = 1:1? LC->Val_LC Val_GC->GC Invalid Data Data Analysis & Validation Val_GC->Data Valid Val_LC->LC Invalid Val_LC->Data Valid

Self-validating analytical workflow for MS platform comparison.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the standard in GC-grade dichloromethane to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Set the EI source to 70 eV and the source temperature to 230°C. Scan range: m/z 40–300.

  • Self-Validation Check (Critical): Extract the chromatograms for m/z 183 and 185. Integrate the peak areas. The ratio of Area(183) / Area(185) must be between 0.95 and 1.05. If the ratio falls outside this range, it indicates co-eluting matrix interference or detector saturation.

Protocol B: LC-ESI-QTOF MS/MS Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Ionization & CID: Operate the ESI source in positive mode. Isolate the precursor doublet (m/z 214/216) in the quadrupole. Apply a collision energy ramp from 10 eV to 30 eV using Nitrogen as the collision gas.

  • Self-Validation Check (Critical): Verify the mass accuracy of the m/z 183.0015 fragment. The mass error must be < 3 ppm . A higher mass error indicates poor TOF calibration, invalidating the structural assignment.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers Source: PubMed (nih.gov) URL:[Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations Source: PubMed (nih.gov) URL:[Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides Source: ACS Publications URL:[Link]

Comparative

Catalyst Selection Guide: Suzuki-Miyaura Coupling of N-(2-Bromo-3-methylbenzyl)-N-methylamine

For drug development professionals and synthetic chemists, the Suzuki-Miyaura cross-coupling of highly functionalized, sterically hindered aryl halides remains a formidable challenge. When the substrate contains both sev...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the Suzuki-Miyaura cross-coupling of highly functionalized, sterically hindered aryl halides remains a formidable challenge. When the substrate contains both severe steric bulk and a coordinating Lewis basic moiety—such as in N-(2-Bromo-3-methylbenzyl)-N-methylamine —traditional palladium catalysts frequently fail.

This guide objectively compares catalyst performance for this specific class of substrates, detailing the mechanistic causality behind catalyst failure and providing a self-validating protocol utilizing modern Buchwald precatalyst architectures.

The Substrate Challenge: Steric Hindrance Meets Catalyst Poisoning

N-(2-Bromo-3-methylbenzyl)-N-methylamine presents a "perfect storm" of synthetic challenges for palladium-catalyzed cross-coupling:

  • Di-ortho Steric Hindrance : The reactive C–Br bond at the C2 position is flanked by a methyl group at C3 and an N-methylaminomethyl group at C1. This 2,6-disubstitution pattern creates a severe steric shield, dramatically slowing down the rate-limiting oxidative addition step[1].

  • The Amine Trap (Catalyst Poisoning) : The secondary amine is located exactly three bonds away from the C–Br bond. Upon oxidative addition, the proximity of this basic nitrogen allows it to coordinate to the newly formed Pd(II) center, creating a thermodynamically stable 5-membered palladacycle. This off-cycle resting state effectively poisons the catalyst, preventing transmetalation.

Mechanistic Causality: Why Traditional Catalysts Fail

Understanding why a reaction fails is a prerequisite for rational catalyst selection.

Traditional systems like Pd(PPh3)4 rely on multiple phosphine ligations. The sheer bulk of the di-ortho substituted aryl bromide prevents the necessary approach of the Pd(0)L2 species, resulting in negligible oxidative addition. Conversely, bidentate catalysts like Pd(dppf)Cl2 force a specific bite angle that, while preventing some off-cycle trapping, lacks the electron density required to push through the steric barrier, leading to sluggish transmetalation and high rates of boronic acid protodeboronation[2].

To overcome this, the catalyst must possess an extremely bulky, electron-rich monodentate ligand . The bulk serves a dual purpose: it ensures a highly reactive monoligated Pd(0)L active species for fast oxidative addition, and it creates a physical "umbrella" over the Pd(II) center that blocks the substrate's secondary amine from coordinating[3].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Hindered Ar-Br) Pd0->OxAdd Ar-Br PdII Pd(II)(Ar)(Br)L OxAdd->PdII AmineTrap Off-Cycle Amine Trap (5-Membered Palladacycle) PdII->AmineTrap Amine Coordination (Traditional Catalysts) TransMet Transmetalation (Boronic Acid) PdII->TransMet Base AmineTrap->PdII Blocked by XPhos Bulk RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product

Catalytic cycle showing the off-cycle amine trap and the protective steric exclusion by bulky ligands.

Quantitative Catalyst Comparison

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of N-(2-Bromo-3-methylbenzyl)-N-methylamine with a standard unhindered arylboronic acid (e.g., phenylboronic acid).

Table 1: Catalyst Performance Comparison

Catalyst SystemLigand Steric BulkCatalyst LoadingConditionsYield (%)Primary Failure Mode / Observation
Pd(PPh3)4 Low10 mol%100°C, 24h< 10%Slow oxidative addition; Severe amine poisoning.
Pd(dppf)Cl2 Moderate (Bidentate)5 mol%90°C, 24h~ 25%Sluggish transmetalation; Protodeboronation of boronic acid.
SPhos Pd G2 High2 mol%60°C, 12h~ 65%Moderate amine coordination competition; Incomplete conversion.
XPhos Pd G3 Extremely High1 mol%40°C, 4h> 95%Optimal : Fast activation, complete amine exclusion, rapid turnover.

Data synthesis based on established literature benchmarks for highly hindered, amine-bearing di-ortho substituted aryl bromides[1],[3].

The Solution: Buchwald Precatalyst Architecture

For this substrate, XPhos Pd G3 (Third Generation Buchwald Precatalyst) is the definitive choice.

The XPhos ligand (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) features an extremely bulky triisopropylphenyl ring. Once oxidative addition occurs, this ring physically shields the apical and equatorial coordination sites of the square planar Pd(II) complex, rendering it impossible for the substrate's secondary amine to bind[3].

Furthermore, the G3 precatalyst architecture ensures that the active Pd(0) species is generated rapidly at room temperature upon the addition of a mild base, preventing the thermal degradation of the boronic acid that plagues high-temperature traditional couplings[4].

Self-Validating Experimental Protocol: XPhos Pd G3 Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes specific visual and analytical milestones to confirm catalyst activation and reaction progress without relying solely on end-point yields.

Reagents
  • N-(2-Bromo-3-methylbenzyl)-N-methylamine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.01 equiv, 1 mol%)

  • K3PO4 (0.5 M aqueous solution, 3.0 equiv, 3.0 mmol)

  • THF (Degassed, 5.0 mL)

Step-by-Step Methodology
  • Reagent Assembly & Degassing : Add the aryl bromide, arylboronic acid, and XPhos Pd G3 to an oven-dried Schlenk flask. Seal with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: The active Pd(0) species is highly susceptible to oxidation; rigorous exclusion of oxygen is non-negotiable.

  • Solvent Introduction : Inject degassed THF (5.0 mL) via syringe. The mixture will appear as a pale yellow suspension.

  • Catalyst Activation (Validation Checkpoint 1) : Inject the degassed aqueous K3PO4 solution. Self-Validation: Within 1–2 minutes, the reaction mixture must transition from a pale yellow suspension to a homogeneous deep red/brown solution . This visual cue confirms the base-mediated cleavage of the mesylate group and the successful generation of the active XPhos-Pd(0) species[4].

  • Coupling Phase : Stir the biphasic mixture vigorously at 40°C. Causality: Biphasic conditions (THF/Water) facilitate the dissolution of the boronate complex, drastically accelerating transmetalation for sterically hindered substrates.

  • Reaction Monitoring (Validation Checkpoint 2) : After 2 hours, take a 10 µL aliquot, quench in 1 mL EtOAc/Water, and analyze the organic layer via LC-MS. Self-Validation: Confirm the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the starting aryl bromide.

  • Workup & Purification : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Assembly Ar-Br, Boronic Acid, XPhos Pd G3 Step2 2. Degassing Argon Purge (x3) Step1->Step2 Step3 3. Activation Add THF & aq. K3PO4 (Color shifts to Red) Step2->Step3 Step4 4. Coupling 40°C, Biphasic Stirring Step3->Step4 Step5 5. Validation LC-MS Isotope Tracking Step4->Step5

Experimental workflow highlighting the critical visual and analytical self-validation checkpoints.

References

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-Bromo-3-methylbenzyl)-N-methylamine proper disposal procedures

This guide provides essential, immediate safety and logistical information for the proper laboratory management and disposal of N-(2-Bromo-3-methylbenzyl)-N-methylamine . Designed for researchers, environmental health an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper laboratory management and disposal of N-(2-Bromo-3-methylbenzyl)-N-methylamine . Designed for researchers, environmental health and safety (EHS) professionals, and drug development scientists, this document outlines Resource Conservation and Recovery Act (RCRA)-compliant workflows to ensure operational safety and regulatory adherence.

Chemical Profiling & Hazard Causality

Before establishing a disposal protocol, it is critical to understand the chemical nature of N-(2-Bromo-3-methylbenzyl)-N-methylamine to dictate its segregation and downstream processing.

  • Halogenated Organic: The presence of the bromine atom classifies this compound and its solutions as halogenated organic waste . This is the most critical factor for disposal. Halogenated solvent and organic waste must be specially incinerated at highly controlled, elevated temperatures at licensed facilities to minimize the formation and environmental release of highly toxic dioxins and furans[1].

  • Secondary Amine (Basic): The N-methylamine group imparts basic properties. It can react exothermically with strong acids and may form incompatible mixtures with strong oxidizing agents.

Expert Insight: The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of both nonhazardous and hazardous waste has been formulated[2]. Because disposal costs for halogenated materials are significantly higher than for non-halogenated materials, strict segregation is required to maintain laboratory budget efficiency and regulatory compliance[3].

Waste Segregation Matrix

To prevent dangerous cross-reactions and ensure compatibility with commercial Treatment, Storage, and Disposal Facilities (TSDFs), summarize your laboratory's segregation strategy using the following quantitative and categorical matrix.

Waste CategoryCompatibility with N-(2-Bromo-3-methylbenzyl)-N-methylamineCausality / Rationale
Halogenated Organics (e.g., DCM, Chloroform)COMPATIBLE Both require specialized high-temperature incineration. Combining them is standard practice[1][4].
Non-Halogenated Organics (e.g., Ethanol, Hexane)INCOMPATIBLE (Do not mix)Non-halogenated waste can often be recycled or burnt for energy recovery. Mixing halogenated waste ruins this stream and drastically increases disposal costs[1][3].
Strong Acids (e.g., HCl, Sulfuric Acid)INCOMPATIBLE The amine group is basic; mixing with strong acids can cause rapid, uncontrolled exothermic neutralization reactions[4].
Aqueous Waste INCOMPATIBLE Organic amines should be separated from aqueous waste streams to prevent water contamination and complex phase-separation issues[1].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

Do not attempt to chemically neutralize, treat, or degrade this compound in the laboratory unless following a validated, peer-reviewed destruction protocol approved by your institutional EHS board. The standard and safest operational plan is RCRA-compliant accumulation and professional disposal.

Step 1: Container Selection and Preparation

  • Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or glass containers are typically required for halogenated organic amines[4].

  • Ensure the container has a tightly fitting, leak-proof cap. Funnels must never be left in the bottle mouth; the container must remain closed at all times except when actively adding waste[4].

Step 2: Satellite Accumulation Area (SAA) Management

  • Designate a specific SAA at or near the point of generation (e.g., inside the fume hood where the chemical is used).

  • Under EPA RCRA regulations, laboratories are permitted to store up to 55 gallons of hazardous waste in an SAA before it must be moved to a Central Accumulation Area (CAA)[5].

Step 3: Mandated Labeling

  • Immediately upon placing the first drop of waste into the container, it must be clearly labeled with the words "Hazardous Waste" [5].

  • Include a clear description of the contents (e.g., "Halogenated Organic Waste - Contains N-(2-Bromo-3-methylbenzyl)-N-methylamine") and apply the appropriate symbolic hazard warnings (e.g., Toxic, Irritant)[5].

Step 4: Transfer and EHS Manifesting

  • Once the container is full, or the experiment is concluded, initiate a waste transfer request through your facility's computer-based inventory and waste tracking system.

  • Trained EHS personnel will move the waste from the SAA to the facility's Central Accumulation Area (CAA) for consolidation[6].

Step 5: Licensed Off-Site Disposal

  • Hazardous waste cannot be moved off facility grounds unless done so by a licensed transporter[5]. The waste will be manifested and transported to a permitted TSDF for high-temperature incineration.

Waste Lifecycle Visualization

WasteLifecycle Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area (Max 55 Gallons) Gen->SAA Label & Store CAA Central Accumulation Area (EHS Managed) SAA->CAA EHS Transfer TSDF Licensed TSDF (High-Temp Incineration) CAA->TSDF Licensed Hauler

Caption: RCRA-compliant lifecycle workflow for halogenated organic laboratory waste.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Institutes of Health. Available at:[Link]

  • Workplace Safety and Health Guidelines for Laboratories. Eversafe Academy. Available at:[Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology. Available at:[Link]

  • Hazardous Waste Management in the Laboratory. ERG Environmental. Available at:[Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Management. Available at:[Link]

  • EPA Proposes Tailored RCRA Requirements for Academic Laboratories. US Environmental Protection Agency. Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-(2-Bromo-3-methylbenzyl)-N-methylamine

N-(2-Bromo-3-methylbenzyl)-N-methylamine is a sterically hindered, halogenated secondary amine frequently utilized as a specialized building block in medicinal chemistry and targeted drug discovery. Due to its unique str...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(2-Bromo-3-methylbenzyl)-N-methylamine is a sterically hindered, halogenated secondary amine frequently utilized as a specialized building block in medicinal chemistry and targeted drug discovery. Due to its unique structural properties—combining a highly nucleophilic amine center with a lipophilic brominated aromatic ring—this compound presents significant acute and chronic handling hazards.

This guide provides researchers and drug development professionals with field-proven, causality-driven protocols for the safe handling, operational integration, and disposal of this chemical.

Mechanistic Hazard Analysis

To handle N-(2-Bromo-3-methylbenzyl)-N-methylamine safely, operators must understand the chemical causality behind its hazard profile. The danger stems from two synergistic molecular features:

  • Amine Basicity (Corrosivity): As a secondary amine, the nitrogen atom is highly basic (pKa ~9–10). Upon contact with biological tissues, it rapidly abstracts protons from ambient water, generating localized hydroxide ions. This triggers the saponification of cellular lipids and the denaturation of structural proteins, leading to severe liquefactive necrosis (chemical burns) as detailed in standard benzylamine safety profiles .

  • Halogenated Lipophilicity (Penetration): The addition of a bromine atom and a methyl group to the benzyl ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to bypass the lipid-rich stratum corneum of the skin much faster than unsubstituted aliphatic amines, accelerating deep tissue damage and systemic toxicity 1.

  • Thermal Decomposition: If subjected to extreme heat or fire, the molecule decomposes to release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr) [[1]]().

ToxicityMechanism A Dermal/Ocular Exposure B High Lipophilicity (Bromo/Methyl Groups) A->B Contact C Rapid Stratum Corneum Penetration B->C Partitioning D Amine Basicity (Tissue Alkylization) C->D Absorption E Lipid Saponification & Protein Denaturation D->E Reaction F Liquefactive Necrosis E->F Tissue Damage

Fig 1: Mechanistic pathway of dermal toxicity and liquefactive necrosis induced by the compound.

Quantitative Hazard Classification (GHS)

Based on structural analogs and regulatory classifications for halogenated benzylamines, the following GHS hazard parameters apply:

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage 1DangerH318: Causes serious eye damage
Acute Toxicity (Oral) 4WarningH302: Harmful if swallowed
Sensitization (Skin/Resp) 1DangerH317/H334: May cause allergic reaction

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, PPE must be selected based on the chemical's specific penetration vectors.

Hazard VectorRequired PPEMechanistic Justification
Ocular Chemical splash goggles + Full face shieldPrevents irreversible corneal saponification from micro-droplets or pressurized septum blowouts.
Dermal (Hands) Double gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Nitrile provides tactile dexterity; Butyl rubber prevents breakthrough of lipophilic organic amines.
Dermal (Body) Flame-resistant (FR) lab coat over chemical-resistant apronPrevents skin contact; FR material mitigates ignition risks if flammable co-solvents are used.
Inhalation Fume hood (face velocity >100 fpm); Type ABEK respirator if outside hoodABEK filters specifically neutralize organic vapors, inorganic gases, and amine derivatives .

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that handling N-(2-Bromo-3-methylbenzyl)-N-methylamine remains a controlled, closed-system process.

Protocol A: Safe Dispensing and Reaction Setup
  • Environmental Preparation: Verify the fume hood face velocity is ≥ 100 feet per minute (fpm) via the digital monitor. Clear the workspace of all incompatible materials, specifically strong oxidizers and concentrated acids.

  • PPE Donning: Apply inner nitrile gloves. Don the chemically resistant lab coat. Apply outer butyl rubber gloves. Equip chemical splash goggles and a face shield.

  • Inert Atmosphere Setup: Because secondary amines can slowly oxidize in air to form N-oxides or degrade, purge the receiving reaction vessel with dry Nitrogen or Argon.

  • Dispensing: Using a glass syringe equipped with a stainless steel needle (avoid plastic syringes which may leach or degrade upon contact with lipophilic amines), extract the required volume of the compound.

  • Transfer & Execution: Slowly add the amine to the reaction mixture dropwise. Causality Note: Amines react exothermically with electrophiles and acids; dropwise addition controls the thermal runaway risk.

  • Decontamination: Rinse all reusable glassware with a 1–5% acetic acid solution to neutralize residual amine into a water-soluble acetate salt, followed by copious amounts of water and acetone.

HandlingWorkflow N1 Pre-Operation Setup (Verify Hood >100 fpm) N2 Don Specialized PPE (Butyl/Nitrile Double Glove) N1->N2 N3 Schlenk Line / Syringe Transfer (Closed System) N2->N3 N4 Execute Reaction (Monitor Exotherm) N3->N4 N5 Quench & Neutralize (Weak Acid e.g., AcOH) N4->N5 N6 Decontaminate Surfaces (1% Acetic Acid -> H2O) N5->N6

Fig 2: Step-by-step operational workflow for the safe handling and decontamination of the chemical.

Emergency Response & Spill Mitigation

In the event of a spill, standard aqueous cleanup protocols will fail and potentially exacerbate the hazard by spreading the lipophilic base. Follow this targeted methodology:

Protocol B: Spill Mitigation
  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity.

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity to clear volatile, corrosive vapors.

  • Neutralization (Critical Step): Do NOT use water initially. Carefully apply a weak solid acid (e.g., sodium bisulfate) or a 5% acetic acid solution directly to the spill. This converts the volatile, lipophilic free-base amine into a non-volatile, water-soluble amine salt 2.

  • Absorption: Cover the neutralized spill with an inert absorbent material such as vermiculite or dry sand.

  • Collection: Sweep the absorbed mixture using non-sparking tools into a highly visible, sealable hazardous waste container. Wash the underlying surface with soap and water only after the bulk chemical has been neutralized and removed.

Disposal & Waste Management Plan

Improper disposal of halogenated amines can lead to severe environmental toxicity and dangerous lab incompatibilities.

  • Segregation: Must be kept strictly separate from oxidizing agents, strong acids, and halogenated solvents (to prevent potential alkylation reactions in the waste carboy).

  • Aqueous Waste: Any aqueous washings containing neutralized amine salts must be collected in dedicated "Aqueous Basic/Amine Waste" containers.

  • Organic Waste: Unreacted free-base material and organic solvent mixtures must be collected in "Halogenated Organic Waste" containers due to the presence of the bromine atom.

  • Labeling: All waste containers must be explicitly labeled: "Hazardous Waste - Corrosive Organic Amine (Contains Bromine)".

References

  • Material Safety Data Sheet - N-Methylbenzylamine Source: Cole-Parmer / Acros Organics URL:[Link]

Sources

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Feasible Synthetic Routes

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N-(2-Bromo-3-methylbenzyl)-N-methylamine
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N-(2-Bromo-3-methylbenzyl)-N-methylamine
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